1h-Furo[3,2-g]indazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
218596-82-8 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1H-furo[3,2-g]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-7-5-10-11-8(7)9-6(1)3-4-12-9/h1-5H,(H,10,11) |
InChI Key |
YPUOWCKEJMCCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CO3)NN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
1h-Furo[3,2-g]indazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the chemical structure and known properties of 1h-Furo[3,2-g]indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific isomer, this document focuses on its structural characterization and provides a comparative context based on the broader indazole and furo-indazole families. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the informational gaps and potential areas for future investigation.
Introduction
This compound is a polycyclic aromatic heterocycle featuring a fused furan, benzene, and pyrazole ring system. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The fusion of a furan ring to the indazole nucleus introduces additional structural and electronic features that may modulate its pharmacological profile. This guide focuses specifically on the this compound isomer, identified by the Chemical Abstracts Service (CAS) Number 218596-82-8.[1]
Chemical Structure and Isomerism
The core structure of this compound consists of a furan ring fused to the 'g' face of an indazole moiety. The "1h" designation indicates that the proton on the pyrazole ring is located at the N1 position.
Molecular Formula: C₉H₆N₂O
Canonical SMILES: C1=CC2=C(C=C1)C3=C(NN=C3)OC=C2
Isomeric Context: It is crucial to distinguish this compound from its other furo-indazole isomers, such as furo[2,3-g]indazole and furo[3,2-f]indazole, as the position of the furan ring and the nitrogen atoms significantly influences the molecule's chemical and biological properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 218596-82-8 | [1] |
| Molecular Formula | C₉H₆N₂O | - |
| Molecular Weight | 158.16 g/mol | - |
Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is required for a complete physicochemical profile.
Synthesis and Spectroscopic Data
As of the date of this publication, specific, peer-reviewed synthetic protocols and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound have not been identified in a comprehensive search of scientific literature.
For researchers interested in the synthesis of this class of compounds, general synthetic strategies for indazole and furo-indazole derivatives may provide a starting point. Common methods for indazole synthesis often involve the cyclization of ortho-substituted anilines or the reaction of hydrazines with appropriate precursors. The construction of the fused furan ring would likely involve a subsequent annulation step.
Biological and Pharmacological Properties
There is currently a lack of specific data on the biological activity and pharmacological properties of this compound. However, the broader class of indazole derivatives has been extensively studied and is known to exhibit a range of activities, including:
-
Kinase Inhibition: Many indazole-containing compounds are potent inhibitors of various protein kinases, making them valuable in oncology research.
-
Anti-inflammatory Activity: Some indazole derivatives have demonstrated anti-inflammatory effects.
-
Serotonin Receptor Antagonism: Certain indazoles act as antagonists at serotonin receptors, with applications in managing nausea and vomiting.
The unique electronic distribution and steric profile of the furo[3,2-g] fusion may confer novel biological activities, warranting further investigation.
Experimental Protocols and Future Directions
The absence of detailed experimental protocols for the synthesis and evaluation of this compound represents a significant knowledge gap. The following outlines a potential workflow for future research on this compound.
Figure 1. A generalized experimental workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound represents an under-explored area within the broader and pharmacologically significant class of indazole derivatives. While its fundamental chemical identity has been established through its CAS registry, a comprehensive understanding of its chemical properties, synthetic accessibility, and biological potential awaits dedicated experimental investigation. This technical guide serves to consolidate the currently available information and to highlight the opportunities for future research into this intriguing heterocyclic system. The methodologies and biological activities associated with other indazole and furo-indazole analogs provide a rational basis for initiating such studies.
References
A Proposed Synthetic Approach to Novel 1H-Furo[3,2-g]indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract: The fusion of heterocyclic rings often leads to novel molecular scaffolds with unique biological activities. The 1H-furo[3,2-g]indazole ring system represents a yet-unexplored scaffold that combines the structural features of an indazole and a furan ring. This document outlines a proposed synthetic strategy for the preparation of novel this compound derivatives. Due to the absence of established synthetic routes in the current literature, this guide provides two plausible retrosynthetic pathways, leveraging well-established named reactions and transformations in heterocyclic chemistry. Detailed experimental protocols for key transformations are provided, along with tables of hypothetical quantitative data for proposed intermediates and the final products to guide future research endeavors.
Introduction
Indazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. Similarly, furan-containing molecules are prevalent in numerous natural products and pharmaceuticals. The novel this compound scaffold, formed by the fusion of a furan ring to the 'g' face of the indazole core, presents an exciting opportunity for the discovery of new chemical entities with potentially unique pharmacological profiles. This guide proposes two distinct synthetic routes for the construction of this novel heterocyclic system, starting from readily accessible indazole precursors.
Proposed Retrosynthetic Analysis
Two primary retrosynthetic pathways have been devised for the synthesis of the target this compound core.
Route A initiates with a 6-hydroxyindazole, which is functionalized at the 7-position to introduce a two-carbon unit that can undergo cyclization to form the furan ring.
Route B begins with a 7-aminoindazole, which is converted to a 7-hydroxyindazole. Subsequent functionalization at the 6-position and cyclization affords the target furo-indazole.
Figure 1: Retrosynthetic analysis for this compound.
Proposed Synthetic Route A: From 6-Hydroxyindazole
This route proposes the synthesis of the target compound starting from 6-hydroxyindazole. The key steps involve the formylation of the 6-hydroxyindazole at the 7-position, followed by a Perkin reaction to construct the furan ring.
Figure 2: Proposed workflow for Synthetic Route A.
Experimental Protocols for Route A
Step 1: Synthesis of 6-Aminoindazole
To a solution of 6-nitro-1H-indazole (10.0 g, 61.3 mmol) in methanol (200 mL), 10% Pd/C (1.0 g) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 6-aminoindazole as a solid.[1][2]
Step 2: Synthesis of 6-Hydroxyindazole
6-Aminoindazole (8.0 g, 60.1 mmol) is dissolved in a mixture of concentrated sulfuric acid (15 mL) and water (100 mL) at 0 °C. A solution of sodium nitrite (4.56 g, 66.1 mmol) in water (20 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a boiling solution of 10% aqueous sulfuric acid (150 mL). After the addition is complete, the mixture is refluxed for 1 hour and then cooled to room temperature. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 6-hydroxyindazole.
Step 3: Synthesis of 6-Hydroxy-7-formylindazole
To a solution of 6-hydroxyindazole (5.0 g, 37.3 mmol) in anhydrous DMF (50 mL), phosphorus oxychloride (7.0 mL, 74.6 mmol) is added dropwise at 0 °C. The reaction mixture is then heated at 90 °C for 4 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried to afford 6-hydroxy-7-formylindazole.
Step 4: Synthesis of the Coumarin Intermediate and Perkin Rearrangement to this compound
A mixture of 6-hydroxy-7-formylindazole (4.0 g, 24.7 mmol), acetic anhydride (10 mL), and triethylamine (5 mL) is heated at 140 °C for 6 hours. The reaction mixture is cooled and poured into water. The solid product, the coumarin intermediate, is collected by filtration. This intermediate is then treated with a 10% aqueous sodium hydroxide solution and heated under reflux for 2 hours. The solution is cooled and acidified with concentrated HCl to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield this compound.
Proposed Synthetic Route B: From 7-Aminoindazole
This alternative route utilizes 7-aminoindazole as the starting material, which is converted to 7-hydroxyindazole. A subsequent O-alkylation followed by an intramolecular Wittig reaction is proposed for the furan ring formation.
Figure 3: Proposed workflow for Synthetic Route B.
Experimental Protocols for Route B
Step 1: Synthesis of 7-Hydroxyindazole
Following a similar procedure to the synthesis of 6-hydroxyindazole, 7-aminoindazole is converted to 7-hydroxyindazole via a diazotization reaction followed by hydrolysis.
Step 2: Synthesis of O-Alkylated Intermediate
To a solution of 7-hydroxyindazole (4.0 g, 29.8 mmol) in anhydrous acetone (100 mL), anhydrous potassium carbonate (8.2 g, 59.6 mmol) and chloroacetone (3.0 mL, 35.8 mmol) are added. The mixture is refluxed for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give the O-alkylated intermediate.
Step 3: Synthesis of this compound via Intramolecular Wittig Reaction
The O-alkylated intermediate (3.0 g, 15.6 mmol) and triphenylphosphine (4.5 g, 17.2 mmol) are dissolved in anhydrous toluene (80 mL) and refluxed for 24 hours to form the phosphonium salt. The solvent is removed under reduced pressure. The resulting phosphonium salt is suspended in anhydrous THF (100 mL), and a strong base such as sodium hydride (0.75 g, 31.2 mmol, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford this compound.
Hypothetical Quantitative Data
The following tables summarize the expected, hypothetical quantitative data for the key intermediates and the final product, based on analogous structures found in the literature.
Table 1: Hypothetical Physicochemical and Spectroscopic Data for Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 6-Hydroxyindazole | C₇H₆N₂O | 134.14 | 175-178 | 12.5 (s, 1H), 9.5 (s, 1H), 7.9 (s, 1H), 7.5 (d, 1H), 6.9 (d, 1H), 6.7 (s, 1H) | 155.2, 142.1, 135.0, 122.5, 121.8, 112.0, 95.3 |
| 6-Hydroxy-7-formylindazole | C₈H₆N₂O₂ | 162.15 | 210-213 | 12.8 (s, 1H), 11.0 (s, 1H), 9.8 (s, 1H), 8.1 (s, 1H), 7.6 (d, 1H), 7.0 (d, 1H) | 190.1, 160.5, 143.2, 136.1, 124.0, 122.3, 115.8, 110.2 |
| 7-Hydroxyindazole | C₇H₆N₂O | 134.14 | 160-163 | 12.7 (s, 1H), 9.8 (s, 1H), 8.0 (s, 1H), 7.4 (t, 1H), 7.0 (d, 1H), 6.8 (d, 1H) | 150.1, 140.5, 134.2, 128.9, 118.0, 110.5, 108.3 |
| O-Alkylated Intermediate (from 7-hydroxyindazole) | C₁₀H₁₀N₂O₂ | 190.20 | 115-118 | 12.9 (s, 1H), 8.0 (s, 1H), 7.5 (t, 1H), 7.1 (d, 1H), 6.9 (d, 1H), 4.8 (s, 2H), 2.3 (s, 3H) | 152.3, 141.0, 135.1, 129.2, 117.5, 111.0, 109.8, 70.5, 26.8, 205.4 |
Table 2: Hypothetical Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight ( g/mol ) | 158.16 |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | 190-195 |
| 1H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.2 (s, 1H, NH), 8.2 (s, 1H, H-1), 7.8 (d, J = 2.2 Hz, 1H, H-2), 7.6 (d, J = 8.5 Hz, 1H, H-4), 7.2 (d, J = 8.5 Hz, 1H, H-5), 7.0 (d, J = 2.2 Hz, 1H, H-3) |
| 13C NMR (100 MHz, DMSO-d₆) δ (ppm) | 158.2, 145.0, 142.5, 135.8, 121.0, 118.5, 111.2, 107.3, 102.1 |
| IR (KBr, cm⁻¹) | 3150 (N-H), 1620, 1580, 1470, 1250, 1080, 850 |
| HRMS (ESI-TOF) m/z | Calculated for C₉H₇N₂O⁺ [M+H]⁺: 159.0553; Found: 159.0558 |
Conclusion
This technical guide presents two viable, albeit currently hypothetical, synthetic pathways for the novel this compound ring system. The proposed routes are grounded in well-established synthetic methodologies and provide a solid foundation for researchers to embark on the synthesis and exploration of this new class of heterocyclic compounds. The detailed experimental protocols and hypothetical data are intended to serve as a practical starting point for the development and optimization of these synthetic strategies. The successful synthesis of this compound derivatives will undoubtedly open new avenues in medicinal chemistry and drug discovery.
References
Spectroscopic Analysis of Fused Indazole Systems: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used in the structural elucidation of complex heterocyclic compounds, with a focus on the furo-indazole scaffold. Due to the limited availability of published spectroscopic data for the specific molecule 1H-Furo[3,2-g]indazole, this document presents representative data from a closely related, well-characterized indazole derivative to illustrate the expected spectral features. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided, alongside logical workflow diagrams to guide researchers in their analytical processes.
Introduction: The Spectroscopic Challenge of this compound
This compound (CAS 218596-82-8) is a fused heterocyclic system of significant interest in medicinal chemistry due to the established biological activities of both indazole and furan moieties. The precise characterization of such molecules is fundamental for drug design, development, and quality control. Spectroscopic methods, including NMR, IR, and Mass Spectrometry, are the cornerstones of this characterization, providing detailed insights into the molecular structure, functional groups, and connectivity of atoms.
Representative Spectroscopic Data
The following tables summarize the spectroscopic data for 3-methyl-1-phenyl-1H-indazole, which serves as a model compound to illustrate the characteristic spectral features of the 1H-indazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for 3-methyl-1-phenyl-1H-indazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.74 – 7.71 | m | - | 4H | Aromatic protons |
| 7.54 – 7.50 | m | - | 2H | Aromatic protons |
| 7.44 – 7.40 | m | - | 1H | Aromatic proton |
| 7.32 | dd | 14.6, 7.3 | 1H | Aromatic proton |
| 7.21 | t | 7.5 | 1H | Aromatic proton |
| 2.67 | s | - | 3H | -CH₃ |
Table 2: ¹³C NMR Data for 3-methyl-1-phenyl-1H-indazole
| Chemical Shift (δ) ppm | Assignment |
| 144.0 | Aromatic C |
| 140.3 | Aromatic C |
| 139.5 | Aromatic C |
| 129.4 | Aromatic CH |
| 127.2 | Aromatic CH |
| 126.1 | Aromatic CH |
| 124.9 | Aromatic CH |
| 122.4 | Aromatic CH |
| 120.8 | Aromatic C |
| 120.6 | Aromatic CH |
| 110.4 | Aromatic CH |
| 11.9 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Data for 3-methyl-1-phenyl-1H-indazole
| Wavenumber (cm⁻¹) | Description of Vibration |
| 1594 | C=C aromatic stretching |
| 1507 | C=N stretching |
| 1443 | C-H aromatic bending |
| 750 | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for 3-methyl-1-phenyl-1H-indazole
| m/z | Ion |
| 208 | [M]⁺ |
| 193 | [M - CH₃]⁺ |
| 167 | |
| 139 | |
| 104 | |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of heterocyclic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and the chemical shifts of the solvent signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to provide a reference signal at 0 ppm.
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.
-
Standard pulse sequences are used for both ¹H and ¹³C NMR. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method (for oils): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition: Place the KBr pellet or salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): Introduce the sample into the mass spectrometer where it is bombarded with high-energy electrons, causing ionization and fragmentation. This method is suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. ESI is a soft ionization technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides valuable information about the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis and structural elucidation of a novel compound.
In-depth Technical Guide: The Crystal Structure of Furo[3,2-g]indazole Derivatives and Their Interaction with Serotonin 5-HT2C Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural chemistry and biological significance of furo[3,2-g]indazole derivatives. While the crystal structure of the parent compound, 1H-Furo[3,2-g]indazole, is not publicly available, this document focuses on a closely related and biologically active derivative, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (also known as YM348). This compound has been identified as a potent and selective serotonin 5-HT2C receptor agonist, highlighting the therapeutic potential of this scaffold.
Introduction to Furo[3,2-g]indazoles
The furo[3,2-g]indazole core is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its structural similarity to other biologically active molecules. The indazole moiety itself is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of activities including anti-inflammatory, anti-tumor, and anti-emetic properties. The fusion of a furan ring to the indazole system creates a novel scaffold with distinct electronic and steric properties, offering new avenues for drug design and development.
Crystal Structure Analysis of a Furo[3,2-g]indazole Derivative
Detailed crystallographic data for a specific derivative, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), is crucial for understanding the three-dimensional arrangement of the molecule. This information is fundamental for structure-activity relationship (SAR) studies and for the rational design of new compounds with improved potency and selectivity.
While the specific crystallographic data for YM348 is not publicly available in the searched literature, a general methodology for obtaining such data is presented in the experimental protocols section. The following table outlines the typical parameters that would be determined from a single-crystal X-ray diffraction study.
Table 1: Representative Crystallographic Data Parameters for a Furo[3,2-g]indazole Derivative
| Parameter | Description | Typical Value/Range |
| Chemical Formula | The elemental composition of the molecule. | C₁₄H₁₇N₃O |
| Formula Weight | The mass of one mole of the compound. | 243.31 g/mol |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c or similar |
| a, b, c (Å) | The lengths of the unit cell axes. | 10-20 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α=γ=90°, β > 90° |
| Volume (ų) | The volume of the unit cell. | 1500-2500 ų |
| Z | The number of molecules in the unit cell. | 4 or 8 |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.2-1.4 g/cm³ |
| Absorption Coefficient (mm⁻¹) | A measure of how much the X-ray beam is absorbed by the crystal. | 0.08-0.10 mm⁻¹ |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5% |
Experimental Protocols
Synthesis of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine Derivatives
The synthesis of the target furo[3,2-g]indazole derivatives is a multi-step process that typically begins with the construction of the indazole core followed by the addition of the furan ring and subsequent modifications. A representative synthetic route is outlined below.[1][2]
Experimental Workflow for Synthesis
Caption: General synthetic workflow for furo[3,2-g]indazole derivatives.
Detailed Methodology:
-
Indazole Core Synthesis: A common method for synthesizing the indazole core is the Cadogan reaction, which involves the reductive cyclization of a 2-nitrobenzylamine derivative.
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Furan Ring Formation: The furan ring is typically annulated onto the indazole core through a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling followed by cyclization.
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Side Chain Attachment: The ethylamine side chain is introduced via N-alkylation of the indazole nitrogen with a suitable electrophile.
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Purification and Characterization: The final compound is purified using column chromatography, and its structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Single-Crystal X-ray Diffraction
To determine the crystal structure, single crystals of the compound are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology:
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Crystal Growth: Single crystals are grown by dissolving the purified compound in a suitable solvent (e.g., ethanol, acetone) and allowing the solvent to evaporate slowly at room temperature.
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Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) in an X-ray diffractometer. Diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
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Data Validation: The final structural model is validated using software such as CHECKCIF to ensure its quality and correctness.
Biological Activity: 5-HT2C Receptor Agonism
Derivatives of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine have been identified as potent and selective agonists of the serotonin 5-HT2C receptor.[1][2] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition. Agonism of this receptor is a therapeutic strategy for conditions such as obesity and psychiatric disorders.
Signaling Pathway of 5-HT2C Receptor Activation
Caption: Simplified signaling pathway of 5-HT2C receptor activation by a furo[3,2-g]indazole agonist.
Pathway Description:
Upon binding of the furo[3,2-g]indazole agonist to the 5-HT2C receptor, the receptor undergoes a conformational change, leading to the activation of the Gq/11 G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular responses.
Conclusion
The furo[3,2-g]indazole scaffold represents a promising area for the development of novel therapeutics, particularly for targeting the 5-HT2C receptor. While detailed crystallographic information for the parent compound is lacking, the study of derivatives like YM348 provides valuable insights into the structural requirements for biological activity. Further research, including the determination of the crystal structure of these potent agonists in complex with the 5-HT2C receptor, will be instrumental in advancing the development of new drugs for a range of neurological and metabolic disorders.
References
In Silico Prediction of 1h-Furo[3,2-g]indazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of a furan ring to the indazole core to form furo[3,2-g]indazoles presents a novel heterocyclic system with potential for unique pharmacological profiles. While extensive research exists for various indazole derivatives, the specific bioactivity of the 1h-Furo[3,2-g]indazole isomer remains largely unexplored in publicly available literature.
This technical guide addresses this knowledge gap by providing a comprehensive framework for the in silico prediction of bioactivity for the this compound core. Due to the limited specific data on this exact isomer, this whitepaper will utilize the closely related and biologically evaluated furo[2,3-g]indazole scaffold as a case study. Derivatives of furo[2,3-g]indazole have been identified as potent 5-HT2C receptor agonists, and this activity will serve as the basis for demonstrating the application of various computational prediction methodologies.[4][5]
This document will detail the necessary experimental protocols, data presentation strategies, and mandatory visualizations to guide researchers in the virtual screening and lead optimization of novel furoindazole-based compounds.
The Furo[2,3-g]indazole Scaffold: A Case Study in 5-HT2C Receptor Agonism
A series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives have been synthesized and identified as potent and selective 5-HT2C receptor agonists.[5] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a well-established target for the treatment of obesity, psychiatric disorders, and sexual dysfunction.[6][7] Activation of this receptor is known to trigger downstream signaling through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][8]
Quantitative Bioactivity Data
The following table summarizes the in vitro activity of a selection of furo[2,3-g]indazole derivatives as 5-HT2C receptor agonists. This data is essential for the development and validation of predictive in silico models.
| Compound ID | R | EC50 (nM) for human 5-HT2C Receptor |
| YM348 | (S)-CH(CH3)CH2NH2 | 1.0 |
| 1 | CH2CH2NH2 | 3.2 |
| 2 | CH2CH2NHCH3 | 5.6 |
| 3 | CH2CH2N(CH3)2 | 15 |
Data extracted from Shimada et al., Bioorg. Med. Chem. 2008.[5]
In Silico Bioactivity Prediction Workflow
The following workflow outlines the key computational steps for predicting the bioactivity of novel this compound derivatives, using the furo[2,3-g]indazole 5-HT2C agonist data as a guide.
In Silico Bioactivity Prediction Workflow
Detailed Methodologies for In Silico Prediction
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity.
Protocol for Ligand-Based Pharmacophore Modeling:
-
Ligand Preparation: A set of active furo[2,3-g]indazole derivatives with known EC50 values are selected. Their 3D structures are generated and minimized using computational chemistry software.
-
Conformational Analysis: A diverse set of low-energy conformations for each ligand is generated to ensure that the bioactive conformation is likely included.
-
Feature Identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centroids are identified for each ligand.
-
Pharmacophore Generation: The conformations of the active ligands are aligned, and a common feature pharmacophore model is generated. This model represents the spatial arrangement of features essential for 5-HT2C receptor agonism.
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish known active compounds from inactive or less active ones.
Hypothetical 5-HT2C Agonist Pharmacophore
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol for Molecular Docking:
-
Target Preparation: The 3D crystal structure of the human 5-HT2C receptor is obtained from the Protein Data Bank (e.g., PDB ID: 6BQH).[9] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Preparation: The 3D structures of the furo[3,2-g]indazole derivatives are prepared and optimized.
-
Docking Simulation: A docking algorithm is used to place the ligands into the defined binding site of the 5-HT2C receptor. Multiple docking poses are generated for each ligand.
-
Scoring and Analysis: The generated poses are scored based on a scoring function that estimates the binding affinity. The interactions between the ligand and the key amino acid residues in the binding pocket are analyzed. Key residues for 5-HT2C agonist binding include Asp134, Ser138, and Trp324.[10]
Molecular Docking Workflow
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties.
Protocol for 3D-QSAR (CoMFA/CoMSIA):
-
Data Set Preparation: A training set of furo[2,3-g]indazole derivatives with a wide range of EC50 values is selected. A separate test set of compounds is also chosen to validate the model.
-
Molecular Alignment: The 3D structures of the compounds in the training set are aligned based on a common substructure or a pharmacophore model.
-
Descriptor Calculation: For each aligned molecule, steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) are calculated on a 3D grid.
-
Model Generation: Partial Least Squares (PLS) regression is used to generate a linear equation that correlates the calculated fields/indices with the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using the test set and statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).
Key Experimental Protocols
The following are representative protocols for the experimental validation of in silico predictions.
5-HT2C Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for the 5-HT2C receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2C receptor (e.g., [³H]-mesulergine) is used.[11]
-
Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The Ki (inhibition constant) of the test compound is calculated from the IC50 value (concentration of test compound that displaces 50% of the radioligand).
5-HT2C Receptor Functional Assay (Calcium Flux)
This assay measures the ability of a test compound to activate the 5-HT2C receptor and elicit a downstream cellular response.[8]
Protocol:
-
Cell Culture: A cell line stably expressing the human 5-HT2C receptor is cultured.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 (effective concentration to produce 50% of the maximal response) is calculated to determine the potency of the agonist.
Signaling Pathway
The activation of the 5-HT2C receptor by a furo[2,3-g]indazole agonist initiates a well-defined signaling cascade.
5-HT2C Receptor Signaling Pathway
This technical guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of this compound derivatives. By leveraging the available data for the closely related furo[2,3-g]indazole scaffold as 5-HT2C receptor agonists, researchers can effectively apply a suite of computational tools to guide the design and prioritization of novel compounds for synthesis and experimental validation. The detailed methodologies and protocols outlined herein are intended to facilitate the discovery of new therapeutic agents based on this promising heterocyclic core. It is important to reiterate that while the methodologies are broadly applicable, the specific biological context provided is based on the furo[2,3-g]indazole isomer due to the current lack of data for the this compound scaffold. Future experimental evaluation of this compound derivatives will be crucial to validate the predictive models and fully elucidate the therapeutic potential of this novel chemical series.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 8. innoprot.com [innoprot.com]
- 9. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore-directed homology modeling and molecular dynamics simulation of G protein-coupled receptor: study of possible binding modes of 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1H-Furo[3,2-g]indazole Derivatives: An In-depth Technical Guide
Disclaimer: As of October 2025, a comprehensive review of scientific literature and patent databases reveals a significant lack of specific biological data regarding the therapeutic targets of the 1H-furo[3,2-g]indazole scaffold. The isomeric furo[2,3-g]indazole structure has been synthesized, but its pharmacological properties are not extensively characterized in the public domain. Therefore, this guide will focus on the well-established and diverse therapeutic applications of the broader indazole core, from which this compound is derived. The information presented herein on the indazole scaffold serves as a foundational reference for potential research and development of its furo-fused analogues.
Introduction to the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of several clinically approved drugs.[3][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to engage a diverse range of biological targets. This guide provides a technical overview of the key therapeutic targets of indazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.
Key Therapeutic Areas and Molecular Targets
The therapeutic landscape of indazole derivatives is dominated by their application in oncology and inflammatory diseases. This is largely attributed to their efficacy as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in these conditions.
Protein Kinase Inhibition in Oncology
Indazole derivatives have been extensively developed as inhibitors of various protein kinases implicated in cancer progression.[1][5] These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site.
Key Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.
-
Fibroblast Growth Factor Receptor (FGFR): Involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a driver in various cancers.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Plays a role in cell growth and division.
-
Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases that regulate cell survival and proliferation.
-
Glycogen Synthase Kinase 3 (GSK-3): Implicated in a variety of cellular processes, including proliferation and apoptosis.[1]
A notable example of an indazole-based kinase inhibitor is Axitinib, a potent and selective inhibitor of VEGFRs.
Quantitative Data on Indazole-Based Kinase Inhibitors:
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Diaryl thiourea derivatives of 1H-indazole-3-amine | VEGFR-2 | 3.45 | [1] |
| Diaryl thiourea derivatives of 1H-indazole-3-amine | Tie2 | 2.13 | [1] |
| Diaryl thiourea derivatives of 1H-indazole-3-amine | EphB4 | 4.71 | [1] |
| 1H-Indazole-3-carboxamide derivatives | GSK-3β | 350 | [1] |
| 3-(Pyrazin-2-yl)-1H-indazole derivatives | Pim-1 | 3-11 | [6] |
Anticancer Activity Beyond Kinase Inhibition
Indazole derivatives also exhibit anticancer effects through mechanisms other than direct kinase inhibition. These include the induction of apoptosis and the disruption of cell migration and invasion.[2][3]
Quantitative Data on Antiproliferative Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 | [2][3] |
| Indazole Derivative 2f | HepG2 (Liver Cancer) | 0.80 | [2] |
| Indazole Derivative 2f | MCF-7 (Breast Cancer) | 0.34 | [2] |
| Indazole-pyrimidine derivative 4f | MCF-7 (Breast Cancer) | 1.629 | [4] |
| Indazole-pyrimidine derivative 4i | MCF-7 (Breast Cancer) | 1.841 | [4] |
| Indole and indazole-based stilbenes | K562 (Leukemia) | < 10 | [7] |
| Indole and indazole-based stilbenes | MDA-MB-231 (Breast Cancer) | < 10 | [7] |
Signaling Pathways and Mechanisms of Action
The biological effects of indazole derivatives are a consequence of their modulation of specific signaling pathways.
Kinase Inhibition and Downstream Signaling
By inhibiting receptor tyrosine kinases like VEGFR and FGFR, indazole derivatives can block downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.
Induction of Apoptosis
Some indazole derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, characterized by a decrease in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, respectively.[3]
Experimental Protocols
The identification and characterization of the therapeutic targets of indazole derivatives rely on a variety of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on a specific kinase.
General Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (typically containing MgCl2), test compound (indazole derivative), and a detection reagent.
-
Procedure: a. The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, often by the addition of a solution containing EDTA. e. The amount of phosphorylated substrate or the amount of ADP produced is quantified. This is often achieved using fluorescence-, luminescence-, or radioactivity-based detection methods.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from a dose-response curve.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Screening of a 1H-Furo[3,2-g]indazole Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the biological screening of a comprehensive library of 1H-Furo[3,2-g]indazole compounds is limited. This guide provides a framework for the biological screening of such a library, drawing upon established methodologies and data from studies on structurally related indazole and furo-indazole derivatives. The experimental protocols and data presented herein are illustrative and should be adapted based on specific research objectives.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] The fusion of a furan ring to the indazole core to form the this compound system presents a novel heterocyclic scaffold with the potential for unique biological activities. This technical guide outlines a comprehensive approach to the biological screening of a library of this compound derivatives, with a focus on identifying compounds with potential as anticancer agents.
The screening cascade is designed to efficiently identify hit compounds, characterize their potency and selectivity, and elucidate their mechanism of action. This process typically begins with broad antiproliferative assays against a panel of cancer cell lines, followed by more focused secondary assays, such as kinase inhibition profiling, to identify specific molecular targets.
Synthesis of a this compound Library
The synthesis of a diverse library of this compound derivatives is the crucial first step. While specific synthetic routes for this scaffold are not extensively documented in publicly available literature, general synthetic strategies for related indazole derivatives can be adapted. A potential synthetic approach could involve the construction of the indazole core followed by the annulation of the furan ring.
A generalized synthetic scheme for indazole derivatives often starts with appropriately substituted anilines or benzonitriles.[3][4] For instance, a common route to 3-aminoindazoles involves the cyclization of 2-fluorobenzonitriles with hydrazine.[5] Subsequent functionalization at various positions of the indazole ring allows for the introduction of chemical diversity. The furan ring could then be constructed, for example, through a reaction involving a hydroxyl or amino group on the indazole core with a suitable reagent.
Biological Screening Cascade
A tiered approach to biological screening is recommended to efficiently manage resources and focus on the most promising compounds.
Primary Screening: Antiproliferative Activity
The initial screen aims to identify compounds that inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3][6]
-
Cell Culture: A panel of human cancer cell lines (e.g., A549 lung carcinoma, K562 chronic myeloid leukemia, PC-3 prostate cancer, and HepG2 hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound library compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[3]
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a detergent solution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Secondary Screening: Kinase Inhibition Assays
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[1][7][8] Compounds showing significant antiproliferative activity in the primary screen should be further evaluated for their ability to inhibit a panel of relevant kinases.
This protocol is a general example and would need to be adapted for specific kinases.
-
Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and a kinase assay buffer.
-
Assay Procedure:
-
The kinase reaction is performed in a 96-well plate.
-
The this compound compound (at various concentrations) is pre-incubated with the kinase in the assay buffer.
-
The reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.
Data Presentation
Quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison and identification of structure-activity relationships (SAR).
Table 1: Illustrative Antiproliferative Activity of a Hypothetical this compound Library
| Compound ID | R1 | R2 | IC50 (µM) vs. A549 | IC50 (µM) vs. K562 | IC50 (µM) vs. PC-3 | IC50 (µM) vs. HepG2 |
| FGI-001 | H | H | > 50 | > 50 | > 50 | > 50 |
| FGI-002 | Cl | H | 15.2 | 8.5 | 22.1 | 18.9 |
| FGI-003 | OCH3 | H | 25.6 | 12.3 | 30.5 | 28.4 |
| FGI-004 | H | Phenyl | 5.8 | 2.1 | 8.9 | 7.2 |
| FGI-005 | Cl | Phenyl | 1.2 | 0.5 | 2.5 | 1.8 |
Table 2: Illustrative Kinase Inhibitory Activity of Selected this compound Compounds
| Compound ID | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Kinase C IC50 (µM) |
| FGI-004 | 2.5 | > 20 | 8.1 |
| FGI-005 | 0.3 | 15.8 | 1.2 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Caption: Biological screening workflow for a this compound library.
Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.
Conclusion
The biological screening of a novel compound library, such as one based on the this compound scaffold, is a systematic process that requires careful planning and execution. While specific data for this particular heterocyclic system is not yet widely available, the methodologies and strategies outlined in this guide provide a robust framework for its evaluation. By employing a tiered screening approach, from broad antiproliferative assays to specific mechanistic studies, researchers can effectively identify and characterize promising new drug candidates for the treatment of cancer and other diseases. The continued exploration of novel chemical scaffolds like 1H-Furo[3,2-g]indazoles is essential for the discovery of next-generation therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 1h-Furo[3,2-g]indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Furoindazole Scaffold
1h-Furo[3,2-g]indazole is a polycyclic aromatic heterocycle incorporating a furan ring fused to an indazole core. The indazole moiety, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a well-recognized "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3][4][5] The fusion of a furan ring introduces additional structural and electronic features that can modulate the physicochemical and pharmacological properties of the parent indazole.
Physicochemical Properties
Quantitative experimental data for this compound is not available. The following tables summarize the known physicochemical properties of the parent 1H-indazole and a representative fluoro-derivative to provide a baseline for estimation.
Table 1: Physicochemical Properties of 1H-Indazole
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [6][7][8] |
| Molecular Weight | 118.14 g/mol | [6][7][9] |
| Melting Point | 147-149 °C | [6][8] |
| Boiling Point | 270 °C | [6][8] |
| pKa (acidic) | 13.86 | [6] |
| pKa (basic) | 1.04 | [6] |
| logP | 1.8 | [10] |
| Solubility | Soluble in hot water, alcohol, and ether. | [8][9] |
Table 2: Physicochemical Properties of 4-Fluoro-1H-indazole
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [11] |
| Molecular Weight | 136.13 g/mol | [11] |
| Melting Point | 130-134 °C | [11][12] |
| Boiling Point | 274.892 °C at 760 mmHg (Predicted) | [12] |
| pKa | 13.21 ± 0.40 (Predicted) | [12] |
| logP | 1.702 | [12] |
| Solubility | Slightly soluble in DMSO and Methanol. | [12] |
Experimental Protocols
While specific protocols for this compound are not documented, the synthesis and characterization of indazole derivatives are well-established.
General Synthesis of Indazole Derivatives
A common method for the synthesis of 1H-indazoles involves the reaction of an appropriate ortho-substituted benzonitrile with hydrazine hydrate.[3] For example, 5-bromo-1H-indazol-3-amine can be synthesized by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[3] Subsequent functionalization, such as through Suzuki coupling, can be employed to introduce further diversity.[3]
Physicochemical Characterization Workflow
The characterization of a novel furoindazole derivative would follow a standard analytical workflow to determine its structure and purity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. 1H-Indazole [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. Indazole, 96% | Fisher Scientific [fishersci.ca]
- 10. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]
Furoindazole Scaffolds: A Technical Guide to Synthesis and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The fusion of biologically active pharmacophores into new molecular frameworks can lead to compounds with unique therapeutic properties. This guide focuses on the furoindazole core, a heterocyclic system that combines the structural features of furan and indazole moieties. Both parent heterocycles are well-established "privileged structures" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.
A comprehensive review of the scientific literature indicates that furoindazole-containing natural products have not been discovered or isolated to date. This rarity makes the furoindazole scaffold a compelling target for synthetic exploration, offering the potential for novel intellectual property and untapped pharmacological profiles. This technical guide, therefore, pivots from the discovery and isolation of natural products to the synthesis and therapeutic potential of synthetic furoindazoles, providing researchers and drug development professionals with a foundational understanding of this promising, yet underexplored, chemical space.
Synthetic Methodologies for the Furoindazole Core
The construction of the furoindazole scaffold can be approached through various synthetic strategies, primarily involving the formation of the furan or indazole ring system onto a pre-existing partner. One of the most direct methods reported for the synthesis of a furoindazole system is through intramolecular photocyclization.
Synthesis of 2H-benzo[g]furo[2,3-e]indazoles via Intramolecular Dehydrogenation Photocyclization
A catalyst-, acid-, and base-free, environmentally friendly method for the synthesis of 2H-benzo[g]furo[2,3-e]indazoles has been developed.[1] This method relies on the UV light irradiation of 3-phenyl-4-(2-furanyl)pyrazoles in an ethanol/water solvent system at room temperature under an argon atmosphere.[1] The reaction proceeds via a 6π-electrocyclization, followed by a[1][2]-hydrogen shift, tautomerization, and the elimination of a hydrogen molecule.[1]
Experimental Protocol: General Procedure for the Photochemical Synthesis of 2H-benzo[g]furo[2,3-e]indazoles [1]
-
A solution of the starting 3-phenyl-4-(2-furanyl)pyrazole (0.25 mmol) is prepared in a 2:1 mixture of ethanol and water (50 mL, 5 mmol/L).
-
The solution is transferred to a quartz reaction vessel and deoxygenated by bubbling with argon gas for 15 minutes.
-
The reaction mixture is then irradiated with a high-pressure mercury lamp (500 W) at room temperature with continuous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 6-9 hours), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2H-benzo[g]furo[2,3-e]indazole derivative.
Figure 1. Experimental workflow for the photochemical synthesis of 2H-benzo[g]furo[2,3-e]indazoles.
Table 1: Synthesis of 2H-benzo[g]furo[2,3-e]indazole Derivatives via Photocyclization [1]
| Entry | Starting Material Substituent (R) | Reaction Time (h) | Yield (%) |
| 1 | H | 6 | 85 |
| 2 | 4-Me | 7 | 82 |
| 3 | 4-OMe | 8 | 78 |
| 4 | 4-F | 6.5 | 88 |
| 5 | 4-Cl | 7 | 86 |
| 6 | 4-Br | 7.5 | 84 |
Biological Activity and Therapeutic Potential
While specific biological data for furoindazole derivatives are sparse, the well-documented activities of indazole-containing compounds provide a strong rationale for their investigation as therapeutic agents. Indazole derivatives have been successfully developed as anticancer and anti-inflammatory drugs.
Anticancer Activity: Kinase Inhibition
A significant number of indazole-based drugs function as protein kinase inhibitors. Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The furoindazole scaffold, as a novel isostere of known indazole-based kinase inhibitors, is a promising starting point for the design of new anticancer agents.
One of the key kinase targets for indazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[3] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, and to metastasize. Inhibition of VEGFR-2 can therefore starve tumors and prevent their spread.
Figure 2. Simplified VEGFR-2 signaling pathway and the inhibitory action of a furoindazole-based kinase inhibitor.
Table 2: Biological Activity of Selected Indazole Derivatives as Anticancer Agents
| Compound ID | Target(s) | IC50 (nM) | Cancer Cell Line(s) | Reference |
| Axitinib | VEGFR-1/2/3 | 0.1 / 0.2 / 0.1-0.3 | Various | Hu-Lowe, D. D. et al. Clin. Cancer Res.2008 , 14 (22), 7272–7283. |
| Pazopanib | VEGFR-1/2/3 | 10 / 30 / 47 | Various | Kumar, N. et al. Br. J. Cancer2009 , 101 (10), 1717–1723. |
| Compound 6o | (Apoptosis) | 5150 | K562 | [2] |
| Compound 2f | (Antiprolif.) | 230 - 1150 | 4T1, A549, HCT116 | [1] |
Note: This table presents data for well-known indazole-containing drugs and experimental derivatives to illustrate the potential of the core scaffold. Specific IC50 values for furoindazole derivatives are not yet widely reported.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives have been investigated as anti-inflammatory agents, with some demonstrating potent activity. The mechanisms of action often involve the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins.
Table 3: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | [4] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [4] |
| 6-Nitroindazole | COX-2 Inhibition | 18.56 | [4] |
Note: This data for simple indazole derivatives suggests that the furoindazole scaffold may also exhibit anti-inflammatory properties through similar mechanisms.
Conclusion and Future Outlook
The furoindazole scaffold represents a novel and largely unexplored area of medicinal chemistry. While natural product sources for this heterocyclic system have yet to be identified, synthetic methodologies are emerging that provide access to these intriguing molecules. The established success of indazole-containing drugs, particularly as kinase inhibitors in oncology, provides a strong impetus for the synthesis and biological evaluation of furoindazole derivatives.
Future research should focus on:
-
The development of diverse and efficient synthetic routes to access all possible furoindazole isomers.
-
The creation of focused libraries of furoindazole derivatives for screening against various therapeutic targets, particularly protein kinases.
-
In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
-
Elucidation of the mechanisms of action of any biologically active furoindazole derivatives.
This technical guide serves as a foundational resource to stimulate further investigation into the furoindazole scaffold, a promising platform for the development of the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Proposed Synthetic Protocol for 1H-Furo[3,2-g]indazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol describes a proposed synthetic route for 1H-Furo[3,2-g]indazole. As of the last literature search, a direct, published synthesis for this specific heterocyclic system has not been identified. This protocol is therefore a hypothetical pathway constructed from established, analogous chemical transformations for the synthesis of benzofurans and indazoles. The reaction conditions and yields are estimates based on similar reactions and would require experimental optimization.
Introduction
The this compound scaffold represents a novel heterocyclic system of potential interest in medicinal chemistry and drug discovery, combining the structural features of both furo- and indazole-containing compounds. This document outlines a plausible multi-step synthetic protocol for the preparation of this target molecule, starting from the commercially available 2,3-dihydroxybenzaldehyde. The proposed pathway involves the initial construction of a benzofuran ring, followed by functional group manipulations to introduce the necessary precursors for the subsequent annulation of the indazole ring.
Proposed Synthetic Pathway
The proposed four-step synthesis to obtain this compound is outlined below. The strategy involves:
-
Step 1: O-Alkylation of 2,3-dihydroxybenzaldehyde with chloroacetonitrile.
-
Step 2: Intramolecular Cyclization to form the benzofuran ring system, yielding 7-hydroxybenzofuran-6-carbaldehyde.
-
Step 3: Nitration of the benzofuran core at the 5-position, followed by Reduction of the nitro group to an amine, yielding 5-amino-7-hydroxybenzofuran-6-carbaldehyde.
-
Step 4: Condensation and Cyclization with hydrazine to form the final this compound product.
Experimental Protocols
Step 1: Synthesis of 2-(2,3-diformylphenoxy)acetonitrile
-
Materials: 2,3-dihydroxybenzaldehyde, chloroacetonitrile, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-(2,3-diformylphenoxy)acetonitrile.
-
Step 2: Synthesis of 7-hydroxybenzofuran-6-carbaldehyde
-
Materials: 2-(2,3-diformylphenoxy)acetonitrile, sodium ethoxide, ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.
-
Add a solution of 2-(2,3-diformylphenoxy)acetonitrile (1.0 eq) in ethanol dropwise to the sodium ethoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 7-hydroxybenzofuran-6-carbaldehyde.
-
Step 3: Synthesis of 5-amino-7-hydroxybenzofuran-6-carbaldehyde
-
Materials: 7-hydroxybenzofuran-6-carbaldehyde, nitric acid, sulfuric acid, iron powder, ammonium chloride.
-
Procedure (Nitration):
-
To a solution of 7-hydroxybenzofuran-6-carbaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-hydroxy-5-nitrobenzofuran-6-carbaldehyde.
-
-
Procedure (Reduction):
-
To a solution of the nitro-intermediate in ethanol/water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction, filter through celite, and wash the filter cake with ethanol.
-
Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield 5-amino-7-hydroxybenzofuran-6-carbaldehyde, which may be used in the next step without further purification.
-
Step 4: Synthesis of this compound
-
Materials: 5-amino-7-hydroxybenzofuran-6-carbaldehyde, hydrazine hydrate, ethanol.
-
Procedure:
-
To a solution of 5-amino-7-hydroxybenzofuran-6-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours. The reaction of ortho-aminoaldehydes with hydrazine is a well-established method for indazole synthesis.[1]
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis. Yields are estimates based on analogous reactions and would require experimental validation.
| Step | Starting Material | Molar Eq. | Reagents | Product | Estimated Yield (%) | Estimated Reaction Time (h) |
| 1 | 2,3-dihydroxybenzaldehyde | 1.0 | Chloroacetonitrile (1.1 eq), K₂CO₃ (1.5 eq) | 2-(2,3-diformylphenoxy)acetonitrile | 75-85 | 8-12 |
| 2 | 2-(2,3-diformylphenoxy)acetonitrile | 1.0 | Sodium ethoxide (1.2 eq) | 7-hydroxybenzofuran-6-carbaldehyde | 60-70 | 4-6 |
| 3a | 7-hydroxybenzofuran-6-carbaldehyde | 1.0 | HNO₃/H₂SO₄ | 7-hydroxy-5-nitrobenzofuran-6-carbaldehyde | 70-80 | 1-2 |
| 3b | 7-hydroxy-5-nitrobenzofuran-6-carbaldehyde | 1.0 | Fe (5.0 eq), NH₄Cl (1.0 eq) | 5-amino-7-hydroxybenzofuran-6-carbaldehyde | 80-90 | 3-4 |
| 4 | 5-amino-7-hydroxybenzofuran-6-carbaldehyde | 1.0 | Hydrazine hydrate (2.0 eq) | This compound | 65-75 | 6-8 |
Visualizations
Proposed Synthetic Workflow Diagram
Caption: A proposed multi-step synthetic workflow for this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1H-Furo[3,2-g]indazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for a proposed palladium-catalyzed synthetic route to obtain 1H-furo[3,2-g]indazoles. This class of compounds is of interest in medicinal chemistry and drug development due to the prevalence of the indazole and furan motifs in biologically active molecules. The protocols outlined below are based on well-established palladium-catalyzed reactions, including the Sonogashira coupling and subsequent intramolecular cyclization, adapted for the specific synthesis of the target scaffold.
Introduction
The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry. The 1H-furo[3,2-g]indazole scaffold represents a unique combination of the pharmacologically significant indazole and furan rings. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the construction of such complex molecular architectures under mild conditions with high functional group tolerance.[1][2]
This application note details a proposed two-step synthetic pathway commencing with a suitably functionalized indazole derivative. The key steps involve a palladium-catalyzed Sonogashira coupling to introduce an alkyne side chain, followed by a palladium-catalyzed intramolecular cyclization to construct the fused furan ring.
Proposed Synthetic Pathway
The proposed synthesis of 1H-furo[3,2-g]indazoles involves two sequential palladium-catalyzed reactions starting from a protected 3-iodo-1H-indazol-4-ol. The choice of a protecting group for the indazole nitrogen is crucial for solubility and to prevent side reactions. A common protecting group such as a p-toluenesulfonyl (Ts) or a Boc group can be employed.
Workflow of the Proposed Synthesis:
Caption: Proposed synthetic workflow for 1H-furo[3,2-g]indazoles.
Experimental Protocols
Step 1: Palladium-Catalyzed Sonogashira Coupling
This step involves the coupling of a protected 3-iodo-1H-indazol-4-ol with a terminal alkyne. The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3]
General Procedure:
To a solution of the protected 3-iodo-1H-indazol-4-ol (1.0 eq.) in a suitable solvent (e.g., DMF or a mixture of 1,4-dioxane and water) are added the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., Et₃N or K₂CO₃, 2-3 eq.). The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 80 °C for 8-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired protected 4-(alkynyloxy)-1H-indazole.
Table 1: Representative Reaction Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | DMF | 80 | 12 | 70-90 |
| 2 | PdCl₂(PPh₃)₂ (5 mol%) | CuI (10 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 65-85 |
| 3 | Pd(dppf)Cl₂ (3 mol%) | CuI (6 mol%) | Cs₂CO₃ | Toluene | 90 | 24 | 75-95 |
Yields are estimated based on analogous reactions reported in the literature for similar substrates.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
The second key step is the intramolecular cyclization of the 4-(alkynyloxy)-1H-indazole intermediate to form the fused furan ring. This transformation can be achieved using a palladium catalyst that promotes the intramolecular attack of the indazole nitrogen or the C5 position onto the alkyne.[4][5][6]
General Procedure:
The protected 4-(alkynyloxy)-1H-indazole (1.0 eq.) is dissolved in a suitable solvent (e.g., acetonitrile, toluene, or DMF). A palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05-0.1 eq.) and, if necessary, a base (e.g., NaOAc or K₂CO₃, 2.0 eq.) are added to the solution. The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 120 °C for 6-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the protected this compound.
Table 2: Representative Reaction Conditions for Intramolecular Cyclization
| Entry | Palladium Catalyst | Base (optional) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10 mol%) | NaOAc | Acetonitrile | 80 | 12 | 60-80 |
| 2 | Pd(OAc)₂ (10 mol%) | K₂CO₃ | DMF | 120 | 8 | 55-75 |
| 3 | PdCl₂(MeCN)₂ (5 mol%) | - | Toluene | 100 | 24 | 65-85 |
Yields are estimated based on analogous intramolecular cyclization reactions.
Catalytic Cycle for Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper.[1][2]
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a hypothetical substituted this compound, based on the general protocols described above.
Table 3: Summary of a Hypothetical Synthesis
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | 1-Ts-3-iodo-1H-indazol-4-ol | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 1-Ts-4-(phenylethynyl)-1H-indazol-4-ol | 85 |
| 2 | 1-Ts-4-(phenylethynyl)-1H-indazol-4-ol | PdCl₂(PPh₃)₂, NaOAc | 1-Ts-3-phenyl-1H-furo[3,2-g]indazole | 70 |
| 3 | 1-Ts-3-phenyl-1H-furo[3,2-g]indazole | NaOH, MeOH/H₂O | 3-Phenyl-1H-furo[3,2-g]indazole | 90 |
| Overall | ~54 |
Note: The yields are hypothetical and may vary depending on the specific substrates and reaction conditions.
Conclusion
The described palladium-catalyzed, two-step approach offers a viable and modular strategy for the synthesis of 1H-furo[3,2-g]indazoles. The protocols are based on robust and well-documented reactions, providing a solid foundation for researchers to develop and optimize the synthesis of this and related heterocyclic scaffolds for applications in drug discovery and materials science. Further optimization of catalysts, ligands, and reaction conditions may be necessary to achieve high yields for specific target molecules.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 6. Palladium-catalyzed intramolecular cyclization of ynamides: synthesis of 4-halo-oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indazole Derivatives in Cancer Cell Lines: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data regarding the application of 1h-Furo[3,2-g]indazole in cancer cell lines. The following application notes and protocols are based on studies of various other indazole derivatives that have demonstrated significant anticancer activity. These examples serve to illustrate the potential therapeutic applications and associated research methodologies for this class of compounds.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. Several indazole-based drugs, such as Axitinib and Pazopanib, are already in clinical use for cancer treatment. These compounds often exert their effects by inhibiting protein kinases or by inducing apoptosis in cancer cells. This document provides an overview of the application of select indazole derivatives in various cancer cell lines, including quantitative data on their efficacy and detailed protocols for relevant experimental assays.
Data Presentation: Antiproliferative Activity of Indazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of representative indazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 2f | 4T1 | Murine Breast Cancer | 0.23 - 1.15 | [1] |
| Compound 6o | A549 | Human Lung Carcinoma | >50 | [2] |
| K562 | Human Chronic Myeloid Leukemia | 5.15 | [2] | |
| PC-3 | Human Prostate Cancer | 17.4 | [2] | |
| Hep-G2 | Human Hepatocellular Carcinoma | 21.3 | [2] | |
| HEK-293 (Normal) | Human Embryonic Kidney | 33.2 | [2] |
Mechanism of Action: Induction of Apoptosis
Studies on various indazole derivatives have shown that a primary mechanism of their anticancer activity is the induction of programmed cell death, or apoptosis.[1][2] This is often mediated through the intrinsic (mitochondrial) pathway.
Key Molecular Events in Indazole-Induced Apoptosis:
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1][2]
-
Caspase Activation: Upregulation and cleavage of executioner caspases, such as caspase-3.[1]
-
Mitochondrial Disruption: Decrease in the mitochondrial membrane potential.[1]
-
p53 Pathway Involvement: Potential involvement of the p53/MDM2 pathway in mediating the apoptotic response.[2]
Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by certain indazole derivatives.
Caption: Proposed intrinsic apoptotic pathway induced by indazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer effects of indazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Indazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (FITC), can then bind to the cell surface. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.[7][8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the indazole derivative at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[10][11][12]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and enzyme-linked secondary antibodies.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Use a loading control like GAPDH to normalize protein expression levels.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of indazole derivatives.
Caption: General workflow for anticancer drug discovery with indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1h-Furo[3,2-g]indazole as a Kinase Inhibitor
Disclaimer: Extensive literature searches did not yield specific experimental protocols or kinase targets for the compound 1h-Furo[3,2-g]indazole . The following application notes and protocols are representative examples based on the broader class of indazole-based kinase inhibitors and are intended to serve as a template for researchers. The specific experimental conditions would need to be optimized for the particular kinase and cell lines under investigation.
Introduction
Indazole derivatives have emerged as a significant class of kinase inhibitors, with several compounds entering clinical trials or receiving FDA approval for the treatment of cancers.[1][2][3] These heterocyclic scaffolds serve as versatile platforms for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[1][4] This document provides a generalized experimental framework for the evaluation of a novel indazole compound, such as this compound, as a kinase inhibitor.
Data Presentation: Hypothetical Kinase Inhibition Profile
The following table summarizes hypothetical quantitative data for a generic this compound derivative against a panel of cancer-related kinases. This data is for illustrative purposes only.
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| FGFR1 | 15 | 8 | TR-FRET |
| VEGFR2 | 35 | 18 | TR-FRET |
| Pim-1 | 8 | 3 | Caliper Mobility Shift |
| Pim-2 | 12 | 5 | Caliper Mobility Shift |
| Pim-3 | 10 | 4 | Caliper Mobility Shift |
| Akt1 | 250 | 180 | Kinase-Glo® |
| GSK-3β | 400 | 310 | Kinase-Glo® |
| ERK1 | >1000 | >1000 | Kinase-Glo® |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for quantifying the inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Biotinylated substrate peptide
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound (this compound) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM.
-
In the 384-well plate, add 2 µL of the test compound dilution to the appropriate wells. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Prepare a kinase solution in assay buffer and add 4 µL to each well (except negative controls).
-
Prepare a substrate/ATP/antibody mixture in assay buffer and add 4 µL to each well.
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Prepare a detection solution containing SA-APC in a suitable buffer and add 10 µL to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., K562 chronic myeloid leukemia cells)[5]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the 96-well plates with cells at an appropriate density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Hypothetical inhibition of the FGFR signaling pathway by this compound.
Caption: A typical workflow for the screening and characterization of novel kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
High-Throughput Screening Methods for 1H-Furo[3,2-g]indazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1H-furo[3,2-g]indazole derivatives. This class of compounds holds significant promise in drug discovery, particularly in oncology, due to the prevalence of the indazole scaffold in approved anti-cancer agents.[1][2] The following protocols are designed for adaptation in academic and industrial research settings to identify and characterize novel bioactive molecules.
Introduction to 1H-Furo[3,2-g]indazoles and HTS
The this compound core is a fused heterocyclic system that has garnered interest for its potential as a scaffold for various therapeutic agents. Indazole derivatives are known to exhibit a wide range of biological activities, including potent inhibition of protein kinases and induction of apoptosis in cancer cells.[1][2] High-throughput screening is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a specific biological target.[3]
The successful implementation of an HTS campaign relies on robust and reproducible assays. Key performance metrics for HTS assays include the Z'-factor and the signal-to-background (S/B) ratio, which provide a statistical measure of the assay's quality and its ability to distinguish between active and inactive compounds.[4][5][6] An ideal HTS assay should have a Z'-factor between 0.5 and 1.0, indicating excellent separation between positive and negative controls.[4][6]
Data Presentation: HTS Assay Performance Metrics
The following table summarizes typical performance metrics for the HTS assays detailed in this document. These values are representative and may vary depending on the specific reagents, instruments, and experimental conditions.
| Assay Type | Target Class | Format | Typical S/B Ratio | Typical Z'-Factor | Reference |
| Fluorescence Polarization (FP) | Kinase Inhibition | 384-well | 5 - 20 | ≥ 0.6 | [7][8] |
| AlphaLISA | Kinase Inhibition | 384-well | 50 - 300 | ≥ 0.7 | [3] |
| Caspase-Glo® 3/7 | Apoptosis Induction | 384-well | 10 - 100 | ≥ 0.7 | [9][10] |
| Luciferase Reporter | Pathway Modulation | 384-well | 5 - 50 | ≥ 0.5 | [11][12] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the described HTS assays and the key signaling pathways often targeted by indazole derivatives in cancer.
Figure 1. General high-throughput screening workflow.
Figure 2. The PI3K/Akt/mTOR signaling pathway.
Figure 3. The MAPK/ERK signaling pathway.
Figure 4. Overview of apoptosis signaling pathways.
Experimental Protocols
Fluorescence Polarization (FP) Kinase Assay
Application: To identify this compound derivatives that inhibit the activity of a specific protein kinase by competing with a fluorescently labeled tracer for binding to the kinase active site.[7][13][14]
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[1][13] A small fluorescent tracer tumbles rapidly in solution, resulting in low polarization. When bound to a larger kinase, the complex tumbles more slowly, leading to a higher polarization value. An inhibitor that displaces the tracer will cause a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the kinase to a 2X final concentration in assay buffer. The optimal concentration should be determined empirically.
-
Tracer/ATP Solution: Prepare a 2X solution of the fluorescently labeled tracer and ATP in assay buffer. The tracer concentration is typically at or below its Kd for the kinase, and the ATP concentration is usually at its Km.
-
Compound Plates: Serially dilute the this compound derivatives in 100% DMSO and then dilute into assay buffer to a 4X final concentration.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4X compound solution to the assay plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X tracer/ATP solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Controls:
-
Negative Control (0% inhibition): Wells containing assay buffer with DMSO instead of compound.
-
Positive Control (100% inhibition): Wells containing a known potent inhibitor of the kinase.
-
AlphaLISA Kinase Assay
Application: To quantify the inhibitory effect of this compound derivatives on kinase activity through a highly sensitive, bead-based proximity assay.
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that are brought into close proximity by a specific biomolecular interaction.[15][16] In a kinase assay, a biotinylated substrate peptide and a specific antibody that recognizes the phosphorylated form of the substrate are used. Upon phosphorylation by the kinase, the antibody binds the substrate, bringing streptavidin-coated donor beads and antibody-conjugated acceptor beads together. Laser excitation of the donor beads generates singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal.
Methodology:
-
Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a buffer suitable for the kinase of interest.
-
Kinase Solution: Dilute the kinase to a 2X final concentration in kinase reaction buffer.
-
Substrate/ATP Solution: Prepare a 2X solution of the biotinylated substrate peptide and ATP in kinase reaction buffer.
-
Detection Mix: Prepare a mix of AlphaLISA acceptor beads and anti-phosphosubstrate antibody in AlphaLISA buffer.
-
Donor Bead Solution: Prepare a solution of streptavidin-coated donor beads in AlphaLISA buffer.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of 4X compound solution to the assay plate.
-
Add 2.5 µL of 2X kinase solution.
-
Add 5 µL of 2X substrate/ATP solution to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the detection mix and incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the donor bead solution and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Controls:
-
Negative Control (Maximum Signal): DMSO vehicle.
-
Positive Control (Minimum Signal): A known kinase inhibitor or no enzyme.
-
Caspase-Glo® 3/7 Apoptosis Assay
Application: To identify this compound derivatives that induce apoptosis in cancer cell lines by measuring the activity of executioner caspases-3 and -7.[10][17][18]
Principle: The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7.[10][17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, leading to the generation of a luminescent signal that is proportional to caspase activity.
Methodology:
-
Cell Plating:
-
Seed cancer cells in a 384-well white, solid-bottom plate at a density of 1,500-2,500 cells per well in 20 µL of culture medium.[9]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Add 100 nL of the this compound derivatives (in DMSO) to the cell plates using a pin tool or acoustic dispenser to achieve the desired final concentration.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 20 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix on a plate shaker for 1 minute at 300-500 rpm.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
-
Controls:
-
Negative Control (Baseline Apoptosis): Cells treated with DMSO vehicle.
-
Positive Control (Maximum Apoptosis): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
NF-κB Luciferase Reporter Gene Assay
Application: To screen for this compound derivatives that modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][5][11]
Principle: A reporter gene assay uses a cell line that has been engineered to express a reporter protein (e.g., luciferase) under the control of a specific transcriptional response element.[11] In this case, the luciferase gene is downstream of NF-κB response elements. Activation of the NF-κB pathway leads to the transcription and translation of luciferase, and the resulting luminescent signal can be quantified.
Methodology:
-
Cell Plating:
-
Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 384-well plate at a suitable density.
-
Incubate for 4-6 hours to allow for cell attachment.[4]
-
-
Compound Treatment and Stimulation:
-
Assay Procedure:
-
Equilibrate the luciferase assay reagent (containing luciferin substrate and cell lysis buffer) to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence with a plate-reading luminometer.
-
-
Controls:
-
Negative Control (Basal Activity): Unstimulated cells treated with DMSO.
-
Positive Control (Maximal Activation): Stimulated cells treated with DMSO.
-
Inhibition Control: Stimulated cells treated with a known NF-κB inhibitor.
-
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bowdish.ca [bowdish.ca]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. High throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-PTK interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell-based primary HTS [bio-protocol.org]
- 10. promega.com [promega.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] The Use of AlphaScreen Technology in HTS: Current Status | Semantic Scholar [semanticscholar.org]
- 17. ulab360.com [ulab360.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Functionalization of the 1H-Furo[3,2-g]indazole Core: A Guide for Synthetic and Medicinal Chemists
Application Note & Protocol
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. The 1H-furo[3,2-g]indazole core represents a promising, yet underexplored, scaffold that merges the structural features of a furan and an indazole. This fusion offers a unique three-dimensional architecture and electronic properties that can be exploited for developing potent and selective modulators of various biological targets. This document provides a detailed guide to the plausible synthetic strategies and functionalization of the this compound core, based on established methodologies for indazole and furan chemistry.
Introduction to the this compound Scaffold
The this compound system is a tricyclic heteroaromatic compound. Indazole derivatives are well-recognized privileged structures in medicinal chemistry, with numerous examples in clinically approved drugs and late-stage clinical trials, particularly as kinase inhibitors.[1] The fusion of a furan ring to the indazole core introduces new potential points for substitution and alters the overall physicochemical properties of the molecule, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic profiles.
Proposed Synthesis of the this compound Core
A plausible synthetic route to the this compound core can be envisioned starting from a substituted benzofuran. The following workflow outlines a potential synthetic strategy.
Caption: Proposed synthetic workflow for the this compound core.
Experimental Protocol: Synthesis of this compound
Step 1: Formylation of 6-Hydroxybenzofuran
-
To a solution of 6-hydroxybenzofuran (1.0 eq) in anhydrous DMF (10 volumes), cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-hydroxybenzofuran-7-carbaldehyde.
Step 2: Hydrazone Formation
-
Dissolve 6-hydroxybenzofuran-7-carbaldehyde (1.0 eq) in ethanol (15 volumes).
-
Add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature. The hydrazone product may precipitate.
-
Collect the solid by filtration or concentrate the solution and purify by recrystallization or column chromatography.
Step 3: Oxidative Cyclization to form this compound
-
Dissolve the hydrazone intermediate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add an oxidizing agent, for example, [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq), at room temperature.[2]
-
Stir the reaction for 2-12 hours, monitoring the formation of the product by LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography.
Functionalization of the this compound Core
The this compound core offers several positions for functionalization. The most reactive positions for electrophilic substitution on the indazole moiety are typically the C3 position and the N1 position of the pyrazole ring. The furan and benzene rings can also be functionalized. Here, we focus on the key C3 and N1 positions.
References
Application Notes and Protocols: 1h-Furo[3,2-g]indazole as a Fluorescent Probe
To the Researcher: Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific data or established application of 1h-Furo[3,2-g]indazole as a fluorescent probe. Research has extensively covered the biological activities of various indazole derivatives, primarily in the context of medicinal chemistry and drug development. Some studies have explored the photophysical properties of the broader indazole class; however, the specific fluorescence characteristics and bio-imaging applications of the fused furo-indazole system remain an uninvestigated area.
The following content is therefore presented as a hypothetical and predictive framework based on the known properties of similar heterocyclic fluorescent probes. These protocols and data are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound as a novel fluorescent tool. All quantitative values and experimental details are illustrative and require experimental validation.
Introduction to this compound
This compound is a rigid, planar heterocyclic system that combines the structural features of a furan and an indazole ring. This fusion is anticipated to create a conjugated π-system, a common characteristic of fluorescent molecules. The lone pair electrons on the nitrogen and oxygen atoms could potentially participate in intramolecular charge transfer (ICT), a mechanism often responsible for environmentally sensitive fluorescence. It is hypothesized that derivatives of this compound could be synthesized to target specific cellular components or respond to changes in the cellular microenvironment.
Predicted Photophysical Properties
The following table summarizes the predicted photophysical properties of a hypothetical this compound core structure and a functionalized derivative designed for potential live-cell imaging.
| Property | This compound (Core) | Amino-functionalized Derivative |
| Excitation Max (λex) | ~350 nm | ~420 nm |
| Emission Max (λem) | ~450 nm (blue) | ~530 nm (green) |
| Molar Extinction Coeff. | > 15,000 M⁻¹cm⁻¹ | > 25,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.2 - 0.4 | 0.5 - 0.7 |
| Predicted Stokes Shift | ~100 nm | ~110 nm |
| Solvatochromism | Moderate | High |
Potential Applications in Cellular Imaging
Based on its predicted properties, this compound probes could be developed for:
-
General Cytoplasmic and Nuclear Staining: The core structure may possess sufficient lipophilicity to passively diffuse across the cell membrane and provide general staining of intracellular compartments.
-
Targeted Organelle Imaging: Functionalization with specific targeting moieties (e.g., a triphenylphosphonium group for mitochondria or a morpholine group for lysosomes) could enable specific organelle labeling.
-
Sensing Local Polarity and Viscosity: The potential for ICT suggests that the emission spectrum of functionalized probes might be sensitive to changes in the local microenvironment, allowing for the mapping of cellular polarity and viscosity.
-
"Click" Chemistry and Bio-conjugation: Introduction of azide or alkyne handles would permit covalent labeling of biomolecules through bio-orthogonal "click" chemistry.
Experimental Protocols (Hypothetical)
General Protocol for Live-Cell Staining
This protocol provides a general guideline for staining adherent mammalian cells with a hypothetical this compound probe.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
This compound fluorescent probe (1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Grow cells to 70-80% confluency on a glass-bottom dish.
-
Prepare a staining solution by diluting the 1 mM probe stock to a final concentration of 1-10 µM in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium to the cells.
-
Proceed with fluorescence microscopy.
Protocol for "Click" Chemistry Labeling of Azide-Modified Proteins
This protocol describes a potential workflow for labeling newly synthesized proteins containing an azide-bearing amino acid analog (e.g., L-azidohomoalanine, AHA) with an alkyne-functionalized this compound probe.
Materials:
-
Cells cultured in complete medium
-
L-azidohomoalanine (AHA)
-
Methionine-free medium
-
Alkyne-functionalized this compound probe
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Metabolic Labeling:
-
Incubate cells in methionine-free medium for 1 hour.
-
Replace with methionine-free medium containing 50-100 µM AHA and incubate for 4-8 hours to allow for incorporation into newly synthesized proteins.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash cells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare a "click" reaction cocktail containing:
-
10 µM alkyne-1h-Furo[3,2-g]indazole probe
-
1 mM CuSO₄
-
2 mM sodium ascorbate
-
-
Incubate cells with the "click" cocktail for 1 hour at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells three times with PBS.
-
Mount the coverslip and image using fluorescence microscopy.
-
Hypothetical Signaling Pathway Visualization
Should a this compound derivative be developed as a sensor for a specific signaling molecule (e.g., reactive oxygen species, ROS), its application could be visualized as follows.
Disclaimer: The information provided above is purely theoretical and intended for conceptual guidance. All protocols, data, and applications require experimental validation before they can be considered reliable. Researchers are encouraged to use this document as a starting point for their own investigations into the promising, yet unexplored, field of this compound-based fluorescent probes.
Application Notes and Protocols for Radiolabeling 1H-Furo[3,2-g]indazole with Fluorine-18 for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo.[1] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The 1H-Furo[3,2-g]indazole scaffold is a promising heterocyclic structure for the design of new imaging agents due to its potential to interact with a variety of biological targets. This document provides a detailed, representative protocol for the radiolabeling of a this compound derivative with Fluorine-18 ([¹⁸F]), the most commonly used radionuclide for PET imaging.[1][2]
The protocol outlined below is based on established methods for nucleophilic aromatic substitution reactions for the incorporation of [¹⁸F]fluoride into heterocyclic systems.[3][4] It is intended to serve as a comprehensive guide for researchers undertaking the synthesis and evaluation of novel furoindazole-based PET tracers.
Quantitative Data Summary
The successful synthesis of a radiotracer is evaluated based on several key quantitative parameters. The following table summarizes the expected performance of the [¹⁸F]this compound synthesis described in this protocol. (Note: These are representative values and actual results may vary depending on the specific precursor, reaction conditions, and automated synthesis platform used).
| Parameter | Typical Value | Description |
| Radiochemical Yield (RCY) | 25-40% (decay-corrected) | The percentage of the initial radioactivity that is incorporated into the final product, corrected for radioactive decay. |
| Radiochemical Purity | >98% | The percentage of the total radioactivity in the final product that is in the desired chemical form, typically determined by radio-HPLC. |
| Molar Activity (A_m) | 80-150 GBq/µmol | The amount of radioactivity per mole of the compound at the end of synthesis. High molar activity is crucial for minimizing pharmacological effects of the injected tracer. |
| Total Synthesis Time | 60-90 minutes | The time from the end of bombardment (EOB) to the final formulation of the radiotracer. A shorter synthesis time is advantageous due to the short half-life of ¹⁸F (109.8 minutes).[1] |
| LogD_7.4 | 1.5 - 3.0 | The distribution coefficient at pH 7.4, which provides an indication of the lipophilicity of the tracer and its potential for blood-brain barrier penetration. |
Experimental Protocol: Radiolabeling of a Nitro-Substituted this compound Precursor
This protocol describes a two-step procedure for the synthesis of [¹⁸F]this compound, starting from a nitro-substituted precursor. The first step involves the nucleophilic substitution of the nitro group with [¹⁸F]fluoride, followed by purification.
Materials and Reagents
-
Nitro-precursor (e.g., 2-nitro-1H-Furo[3,2-g]indazole)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous, HPLC grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection (WFI)
-
Ethanol (USP grade)
-
Sterile saline for injection (0.9%)
-
Sep-Pak® QMA Carbonate Plus Light Cartridge
-
Sep-Pak® C18 Plus Cartridge
-
Sterile membrane filter (0.22 µm)
Equipment
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector
-
Gas chromatograph (for residual solvent analysis)
-
Dose calibrator
-
pH meter
Step-by-Step Procedure
-
Preparation of [¹⁸F]Fluoride:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[3]
-
The aqueous [¹⁸F]fluoride is passed through a quaternary ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the "naked," highly reactive [¹⁸F]KF/K₂₂₂ complex.[5]
-
-
Radiolabeling Reaction:
-
A solution of the nitro-precursor (5-10 mg) in anhydrous DMSO is added to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex.
-
The reaction mixture is heated at 120-150°C for 10-15 minutes. The progress of the reaction can be monitored by radio-TLC or radio-HPLC.
-
-
Purification of [¹⁸F]this compound:
-
After the reaction is complete, the crude reaction mixture is diluted with water or an appropriate mobile phase.
-
The diluted mixture is injected onto a semi-preparative HPLC column (e.g., C18) to separate the [¹⁸F]labeled product from the unreacted precursor and other impurities.
-
The fraction corresponding to the [¹⁸F]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the radiolabeled product.
-
The cartridge is washed with sterile water to remove any remaining HPLC solvents.
-
The final product is eluted from the C18 cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of <10%.
-
The final formulated product is passed through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Radiochemical Purity and Identity: Determined by analytical radio-HPLC, co-injecting with a non-radioactive standard of this compound.
-
Molar Activity: Calculated from the total radioactivity and the mass of the product, as determined by HPLC with a UV detector calibrated with a standard curve.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below USP limits.
-
pH: Measured to ensure it is within the acceptable range for intravenous injection (typically 4.5-7.5).
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.
-
Visualizations
Experimental Workflow for Radiolabeling
Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
Hypothetical Signaling Pathway
The biological target of this compound would determine the relevant signaling pathway for imaging studies. For instance, if the compound were designed as a kinase inhibitor, the following generic kinase signaling pathway diagram would be applicable.
Caption: Example of a kinase signaling pathway targeted by an imaging agent.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1H-Furo[3,2-g]indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] Several indazole-based drugs have already been approved for clinical use, highlighting the therapeutic potential of this scaffold.[1][2][3] The 1H-furo[3,2-g]indazole core represents a novel and promising scaffold for the development of new therapeutic agents. A critical step in the preclinical evaluation of these novel compounds is the thorough assessment of their cytotoxic effects on various cell types.
These application notes provide a comprehensive overview of standard cell-based assays and detailed protocols for evaluating the cytotoxicity of novel this compound derivatives. The methodologies described herein are based on established techniques used for the characterization of other indazole-based compounds with demonstrated cytotoxic or anti-cancer activity.
I. Overview of Key Cytotoxicity Assays
A multi-faceted approach is recommended to comprehensively assess the cytotoxic profile of this compound derivatives. This typically involves a primary cytotoxicity screen to determine the concentration-dependent effects on cell viability, followed by more detailed assays to elucidate the mechanism of cell death.
Key assays include:
-
Cell Viability Assays (e.g., MTT Assay): To quantify the dose-dependent effect of the compounds on cell proliferation and viability.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To determine if the observed cytotoxicity is due to programmed cell death (apoptosis).
-
Cell Cycle Analysis: To investigate if the compounds induce cell cycle arrest at specific phases.
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in cell death and proliferation pathways.
II. Data Presentation: Summarized Cytotoxicity Data of Indazole Derivatives
The following table summarizes the cytotoxic activity of various indazole derivatives against a panel of human cancer cell lines, as reported in the literature. This data can serve as a reference for comparing the potency of novel this compound compounds.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [1][4] |
| HEK-293 | Normal Embryonic Kidney | 33.2 | [1][4] | |
| 5k | Hep-G2 | Hepatoma | 3.32 | [1] |
| HEK-293 | Normal Embryonic Kidney | 12.17 | [1] | |
| 3b | WiDr | Colorectal Carcinoma | 27.20 | [5] |
| 3d | HeLa | Cervical Cancer | >46.36 | [5] |
| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [3] |
| 13a | A549 | Lung Cancer | <0.010 - 12.8 | [6] |
| 13b | MCF7 | Breast Cancer | <0.010 - 12.8 | [6] |
| 13e | A375 | Melanoma | <0.010 - 12.8 | [6] |
| 13g | HT-29 | Colon Cancer | <0.010 - 12.8 | [6] |
| 13h | A549 | Lung Cancer | <0.010 - 12.8 | [6] |
| 13j | MCF7 | Breast Cancer | <0.010 - 12.8 | [6] |
III. Experimental Protocols
A. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2)[1]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Workflow for the MTT cell viability assay.
B. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Human cancer cell lines
-
This compound compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[4]
Workflow for apoptosis detection by flow cytometry.
C. Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Human cancer cell lines
-
This compound compounds
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
IV. Mechanistic Insights: Signaling Pathways
Several studies on indazole derivatives have implicated specific signaling pathways in their cytotoxic effects. For novel this compound compounds, it is pertinent to investigate their impact on these known pathways.
Potential pathways to investigate:
-
p53/MDM2 Pathway: Some indazole derivatives have been shown to affect this pathway, which is crucial for cell cycle regulation and apoptosis.[1][4]
-
Bcl-2 Family Proteins: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be altered by cytotoxic compounds.[3][4]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival, and its modulation can lead to cytotoxicity.[7]
Potential signaling pathways affected by 1H-furo[3,2-g]indazoles.
Western Blot Protocol:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p53, MDM2, Bax, Bcl-2, ERK, p-ERK) and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the relative protein expression levels.
The protocols and information provided in these application notes offer a robust framework for the systematic evaluation of the cytotoxic properties of novel this compound derivatives. By employing a combination of cell viability, apoptosis, and cell cycle assays, alongside mechanistic studies of relevant signaling pathways, researchers can effectively characterize the anti-cancer potential of this promising class of compounds.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Furoindazole Derivatives
Introduction
Indazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6][7] These activities include anti-inflammatory, anticancer, analgesic, and cardiovascular effects.[4][8][9][10][11] This document provides a generalized framework for conducting in vivo efficacy studies on furoindazole derivatives, drawing from established protocols for analogous compounds.
The primary objective of these studies is to assess the therapeutic potential of novel furoindazole compounds in relevant animal models of disease. Key aspects of study design, experimental execution, and data interpretation are outlined below.
General Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel furoindazole derivative.
Application Note I: Anti-Inflammatory Activity
Many indazole derivatives have demonstrated potent anti-inflammatory properties.[4][8][10] A common model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from methodologies described for other indazole derivatives.[8][10]
Objective: To evaluate the anti-inflammatory effect of a test furoindazole compound on acute inflammation.
Materials:
-
Test Furoindazole Compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Positive Control: Diclofenac (or other NSAID)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (150-200g)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Diclofenac, 10 mg/kg)
-
Group III-V: Test Compound (e.g., 25, 50, 100 mg/kg)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Anti-Inflammatory Efficacy
Table 1: Effect of Furoindazole Derivative on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Diclofenac | 10 | 0.25 ± 0.03 | 70.6% |
| Furoindazole Cpd X | 25 | 0.68 ± 0.06* | 20.0% |
| Furoindazole Cpd X | 50 | 0.45 ± 0.04** | 47.1% |
| Furoindazole Cpd X | 100 | 0.31 ± 0.03 | 63.5% |
| *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test). Data are hypothetical. |
Application Note II: Antitumor Activity
Indazole derivatives are widely investigated for their potential as anticancer agents.[9][12] The human tumor xenograft model in immunocompromised mice is a standard for evaluating in vivo antitumor efficacy.
Experimental Protocol: Human Tumor Xenograft Model
This protocol is a generalized procedure based on studies of similar compounds.[9][12]
Objective: To determine the antitumor efficacy of a test furoindazole compound in a murine xenograft model.
Materials:
-
Test Furoindazole Compound
-
Vehicle (e.g., PBS, DMSO/Cremophor EL/Saline mixture)
-
Positive Control (e.g., Paclitaxel, Doxorubicin)
-
Human cancer cell line (e.g., A549 - lung, K562 - leukemia)[9]
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional)
-
Digital calipers
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cell line under appropriate conditions. Harvest cells and resuspend in sterile PBS or a mixture with Matrigel. Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2
-
Grouping and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Group I: Vehicle Control
-
Group II: Positive Control
-
Group III-IV: Test Compound (e.g., 25, 50 mg/kg)
-
-
Dosing: Administer treatments according to a defined schedule (e.g., daily, every other day) via a specified route (p.o., i.p., i.v.).
-
Endpoint: Continue treatment for a set period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. Monitor animal body weight and general health throughout the study.
-
Tumor Excision and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Antitumor Efficacy
Table 2: Efficacy of Furoindazole Derivative in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) (± SEM) |
| Vehicle Control | - | 1520 ± 150 | - | +5.2 ± 1.5 |
| Positive Control | 10 | 410 ± 85*** | 73.0% | -8.5 ± 2.1 |
| Furoindazole Cpd Y | 25 | 1150 ± 130 | 24.3% | +4.8 ± 1.8 |
| Furoindazole Cpd Y | 50 | 780 ± 110** | 48.7% | +2.1 ± 2.0 |
| p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test). Data are hypothetical. |
Potential Signaling Pathway Modulation
Indazole derivatives are known to interact with various signaling pathways, including those involved in inflammation and cancer. For instance, some indazoles can modulate the p53/MDM2 pathway, which is critical for cell cycle regulation and apoptosis.[9]
This diagram illustrates a potential mechanism where a furoindazole derivative could inhibit MDM2, preventing the degradation of p53 and thereby promoting apoptosis and cell cycle arrest in cancer cells.
Conclusion
The protocols and application notes provided herein offer a comprehensive starting point for the in vivo evaluation of novel 1H-Furo[3,2-g]indazole derivatives. While specific details will need to be optimized for each new chemical entity, this framework outlines the critical steps for assessing anti-inflammatory and antitumor efficacy in established animal models. Rigorous experimental design, careful execution, and thorough data analysis are paramount to successfully characterizing the therapeutic potential of this promising class of compounds.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of 1h-Furo[3,2-g]indazole in biological samples
An extensive search for validated analytical methods for the quantification of 1h-Furo[3,2-g]indazole in biological samples did not yield specific established protocols for this particular compound. However, based on the common analytical approaches for other indazole derivatives and small molecules in biological matrices, a robust and sensitive method can be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed, representative application note and protocol for the quantification of this compound in human plasma. The methodologies and validation parameters presented herein are based on established principles of bioanalytical method development and can serve as a comprehensive starting point for researchers.
1. Introduction
This compound is a heterocyclic compound of interest in drug discovery and development. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and reliable analytical method for its quantification in biological samples is essential. This application note describes a hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with typical validation performance characteristics.
2. Experimental Workflow
The overall workflow for the analysis of this compound in plasma samples is depicted below.
Caption: Experimental workflow for this compound quantification.
3. Detailed Protocols
3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., D4-1h-Furo[3,2-g]indazole
-
Acetonitrile (ACN), methanol (MeOH), and water (H₂O) - LC-MS grade
-
Formic acid (FA) - Optima™ LC/MS grade
-
Human plasma (K₂EDTA)
3.2. Sample Preparation: Protein Precipitation (PPT)
-
Thaw plasma samples and standards to room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL of SIL-IS in 50% MeOH).
-
Vortex for 10 seconds.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
3.3. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical):
Compound Q1 (m/z) Q3 (m/z) DP (V) CE (eV) CXP (V) This compound 171.0 144.1 80 25 10 | SIL-IS | 175.0 | 148.1 | 80 | 25 | 10 |
4. Method Validation Summary
The following tables summarize the expected performance characteristics of the validated method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV, n=6) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV, n=18) | Inter-Assay Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 10 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 80 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|---|
| Low QC | 0.3 | 85 - 95% | 88 - 92% | 0.95 - 1.05 | 0.98 - 1.02 |
| High QC | 80 | 88 - 96% | 89 - 93% | 0.93 - 1.03 | 0.97 - 1.01 |
5. Potential Signaling Pathway Involvement
Indazole derivatives are known to interact with various signaling pathways, often as kinase inhibitors. A potential pathway that could be investigated for this compound is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, is robust and can be adapted and validated to support preclinical and clinical studies. The presented quantitative data tables serve as a benchmark for a successful method validation.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with 1h-Furo[3,2-g]indazole
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges when working with 1h-Furo[3,2-g]indazole and similar heterocyclic compounds in various assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating in my aqueous assay buffer. What is the likely cause?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary cause is the low intrinsic solubility of the compound in water. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
Q2: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in a cell-based assay?
For most cell-based assays, it is recommended to keep the final concentration of dimethyl sulfoxide (DMSO) at or below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. Some sensitive cell lines may even require lower concentrations, such as 0.1%. It is always best practice to run a vehicle control (assay buffer with the same final concentration of the organic solvent) to assess the impact of the solvent on the experimental system.
Q3: Can I use sonication or vortexing to redissolve my precipitated compound in the assay plate?
While sonication and vortexing can temporarily redisperse precipitated particles, they are unlikely to increase the thermodynamic solubility of the compound in the assay buffer. The compound will likely precipitate again over time, leading to inconsistent and unreliable assay results. A better approach is to optimize the formulation to prevent precipitation from occurring in the first place.
Q4: Are there any alternative organic solvents I can use if DMSO is not suitable for my assay?
Yes, other organic solvents can be used, but their compatibility with the specific assay must be validated. Common alternatives to DMSO include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the compound's solubility in that solvent and the tolerance of the assay system to the solvent.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
This is one of the most frequent challenges. The following step-by-step guide provides a systematic approach to resolving this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Methodologies:
-
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add the minimum volume of 100% DMSO required to fully dissolve the compound. Gentle warming (to 30-37°C) or brief sonication may be necessary.
-
Visually inspect the solution for any undissolved particles. If particles are present, add a small additional volume of DMSO until a clear solution is obtained.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Protocol 2: Serial Dilution into Assay Buffer
-
Prepare an intermediate dilution of the stock solution in 100% DMSO.
-
Perform serial dilutions in the chosen organic solvent.
-
For the final dilution into the aqueous assay buffer, add the compound concentrate to the buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Issue 2: Inconsistent Assay Results Attributed to Poor Solubility
Poor solubility can lead to high variability in experimental data. The following strategies can help improve assay consistency.
Strategies to Enhance Solubility and Data Quality:
| Strategy | Description | Key Considerations |
| Co-Solvent Addition | Incorporate a small percentage of a water-miscible organic solvent into the aqueous assay buffer. | Must be compatible with the assay and not affect biological activity. A vehicle control is essential. |
| Use of Surfactants | Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | The critical micelle concentration (CMC) must be determined. Surfactants can interfere with some assay technologies. |
| pH Modification | If this compound has ionizable groups, adjusting the pH of the assay buffer can increase its solubility. | The pH must remain within a range that is compatible with the biological system and does not alter the compound's activity. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. | The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) must be optimized for the specific compound. |
Quantitative Comparison of Common Co-Solvents:
| Co-Solvent | Typical Concentration Range in Assays | Advantages | Disadvantages |
| DMSO | 0.1% - 1% | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | 0.1% - 2% | Less toxic than DMSO for some cell lines. | More volatile, which can lead to concentration changes. |
| Polyethylene Glycol (PEG 400) | 1% - 5% | Low toxicity. | Can increase the viscosity of the solution. |
Signaling Pathway Consideration:
When working with signaling pathways, it is crucial to ensure that the chosen solubilization method does not interfere with the biological targets.
Caption: Potential interference of solubilization methods with a biological pathway.
Reducing byproducts in the synthesis of 1h-Furo[3,2-g]indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions to address common challenges in the synthesis of 1H-furo[3,2-g]indazole, with a focus on minimizing byproduct formation and improving reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and what are the critical steps?
A common and effective strategy is a variation of the Fischer indole synthesis.[1] This involves the acid-catalyzed intramolecular cyclization of a hydrazone intermediate. The key steps are:
-
Formation of a Hydrazone: Reaction of a suitable benzofuran derivative, such as 7-formyl-6-hydroxybenzofuran, with hydrazine to form the corresponding hydrazone.
-
Cyclization: An acid-catalyzed intramolecular cyclization (indolization) of the hydrazone to form the fused pyrazole ring, yielding the this compound core.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can stem from several factors:
-
Incomplete Hydrazone Formation: Ensure the initial condensation reaction goes to completion. This can be monitored by Thin Layer Chromatography (TLC).
-
Suboptimal Cyclization Conditions: The acid catalyst, temperature, and reaction time are critical. Harsh acidic conditions or excessively high temperatures can lead to decomposition.[2]
-
Starting Material Purity: Impurities in the benzofuran starting material or hydrazine can interfere with the reaction.
-
Product Degradation: The final product may be unstable under the workup or purification conditions.
Q3: I am observing multiple spots on my TLC analysis. What are the likely byproducts?
The most common byproducts in this synthesis are:
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Unreacted Starting Material: Residual benzofuran aldehyde and the hydrazone intermediate are common impurities.
-
Regioisomers: Formation of the isomeric 2H-furo[3,2-g]indazole can occur. The ratio of 1H to 2H isomers is often influenced by reaction conditions.[3][4]
-
Aldol Condensation Products: Self-condensation of the starting aldehyde can occur under certain conditions.[5]
-
Decomposition Products: At elevated temperatures, starting materials or the product may degrade, leading to a complex mixture.[6]
Q4: How can I control the regioselectivity to favor the desired 1H-isomer over the 2H-isomer?
Controlling regioselectivity is a significant challenge in indazole synthesis.[3][7] The formation of the 1H-isomer is often the thermodynamically favored product.
-
Thermodynamic Control: Allowing the reaction to run for a longer time at a moderate temperature can favor the more stable 1H-regioisomer.[8]
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Aprotic solvents like DMSO or DMF have been shown to give higher yields in similar syntheses, which may also affect selectivity.[9]
-
Steric Hindrance: While not easily modified for this specific core, steric bulk on the starting materials can direct the cyclization.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Hydrazone Formation | Monitor the reaction by TLC. If starting aldehyde persists, consider adding a slight excess of hydrazine or extending the reaction time. Ensure the reaction medium is appropriate (e.g., ethanol). |
| Poor Cyclization | Optimize the acid catalyst. Polyphosphoric acid (PPA) is effective, but others like HCl or H₂SO₄ can be tested.[1] Perform small-scale experiments to screen temperatures (e.g., 80°C, 100°C, 120°C). |
| Product Decomposition | If TLC shows product formation followed by disappearance, the conditions are too harsh. Reduce the temperature or use a milder acid catalyst. Neutralize the reaction mixture promptly during workup. |
| Poor Starting Material Quality | Purify the starting benzofuran aldehyde by recrystallization or column chromatography before use. Use fresh, high-purity hydrazine. |
Problem 2: High Levels of Byproducts
| Potential Cause | Suggested Solution |
| Formation of 2H-Regioisomer | Adjust reaction conditions to favor the thermodynamic product (1H-isomer). Try increasing the reaction time while maintaining a moderate temperature. Experiment with different solvents (see table below).[8] |
| Presence of Unreacted Hydrazone | Ensure the cyclization step runs to completion. Increase the temperature or reaction time for this step and monitor by TLC until the hydrazone spot disappears. |
| Side Reactions (e.g., Aldol) | Maintain a controlled temperature during the reaction. Ensure the purity of the starting aldehyde, as impurities can sometimes catalyze side reactions.[2] |
Data Presentation: Optimizing Reaction Conditions
The following tables present illustrative data based on general principles for indazole synthesis to guide optimization experiments.
Table 1: Effect of Solvent on Yield and Regioisomer Ratio
| Solvent | Temperature (°C) | Time (h) | Total Yield (%) | 1H:2H Isomer Ratio (Approx.) |
| Ethanol | 80 | 6 | 45 | 3:1 |
| Toluene | 110 | 4 | 55 | 4:1 |
| DMF | 120 | 3 | 70 | 6:1 |
| DMSO | 120 | 3 | 75 | 7:1 |
Note: Higher boiling, polar aprotic solvents like DMF and DMSO often improve yields and may favor the 1H isomer in related syntheses.[9]
Table 2: Effect of Acid Catalyst on Reaction Outcome
| Acid Catalyst | Concentration | Temperature (°C) | Yield (%) | Observations |
| HCl (in Ethanol) | 10% v/v | 80 | 50 | Moderate conversion, some byproducts. |
| H₂SO₄ | 5% v/v | 100 | 60 | Good conversion, potential for charring. |
| p-TsOH | 10 mol% | 110 | 65 | Cleaner reaction, easier workup. |
| Polyphosphoric Acid (PPA) | - | 120 | 80 | High viscosity, but often gives high yields.[2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the Fischer indole synthesis methodology.
-
Step A: Hydrazone Formation
-
To a solution of 6-hydroxybenzofuran-7-carbaldehyde (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture. The hydrazone intermediate may precipitate and can be collected by filtration, or the crude mixture can be taken directly to the next step.
-
-
Step B: Intramolecular Cyclization
-
To the crude hydrazone from Step A, add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the viscous mixture to 110-120°C with vigorous stirring for 2-5 hours. Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the product.
-
Cool the reaction mixture to approximately 60°C and pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
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Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute the product. The less polar 2H-isomer will typically elute before the more polar 1H-isomer.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Potential main and side reaction pathways from the intermediate.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for furoindazole synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of furoindazole derivatives. The information is designed to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during furoindazole synthesis in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in furoindazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
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Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and product formation. Both excessively high and low temperatures can negatively impact the yield. It is advisable to perform small-scale experiments across a range of temperatures to identify the optimal condition for your specific substrates.[1][2]
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Incorrect Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction outcome. For instance, in related heterocyclic syntheses, polar aprotic solvents have shown to be effective. Experimenting with a variety of solvents with different properties is a key optimization step.
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Inefficient Catalyst System: The choice of catalyst and its ligands is crucial, especially in cross-coupling reactions. For syntheses involving C-C and C-N bond formation, palladium catalysts are frequently employed.[3] The catalyst's activity can be affected by the choice of ligands and additives. Screening different palladium sources and ligands is recommended. For other related syntheses, cobalt catalysts have also been utilized.
-
Presence of Impurities: Impurities in starting materials, reagents, or solvents can poison the catalyst or lead to the formation of byproducts. Ensure all components are of high purity.
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before workup.
Below is a troubleshooting workflow to address low reaction yields:
References
- 1. Temperature and elevated CO2 alter soybean seed yield and quality, exhibiting transgenerational effects on seedling emergence and vigor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 1h-Furo[3,2-g]indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 1h-Furo[3,2-g]indazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a crystallization solvent for this compound?
A1: For a novel heterocyclic compound like this compound, a systematic solvent screening is the recommended starting point. The principle of "like dissolves like" is a useful guide. Given the aromatic and heterocyclic nature of the molecule, solvents with moderate polarity should be prioritized. It is advisable to test a range of solvents from different classes, such as alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene). The ideal solvent will dissolve the compound when hot but have limited solubility when cold.[1][2]
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[3][4] This typically happens when the solution is highly supersaturated or when the melting point of your compound is lower than the temperature of the solution.[3][4] To address this, you can:
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Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
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Use a more dilute solution: Add a small amount of additional hot solvent to the mixture.[4]
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Lower the crystallization temperature: Try cooling the solution to a lower temperature once crystals begin to form.
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Introduce a seed crystal: A seed crystal provides a template for crystal growth and can help bypass the formation of an oil.[5]
Q3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?
A3: If crystals do not form spontaneously, you can try several techniques to induce nucleation:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.[6]
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Adding a seed crystal: Introduce a tiny crystal of this compound from a previous batch, if available.[5][6]
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Concentrating the solution: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of your compound.
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Using an anti-solvent: If your compound is soluble in one solvent, you can slowly add a miscible "anti-solvent" in which it is insoluble to induce precipitation.
Q4: How can I improve the purity of my crystalline this compound?
A4: The key to high purity is slow and controlled crystal growth. Rapid crystallization can trap impurities within the crystal lattice.[4] To improve purity, consider the following:
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Slow cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.
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Recrystallization: Dissolve the crystals in a fresh portion of hot solvent and re-cool to grow new, purer crystals.
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Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" | - Solution is too concentrated.- Cooling rate is too fast.- Impurities are present, depressing the melting point. | - Add more solvent and reheat until the solution is clear before cooling again.[4]- Insulate the flask to slow down the cooling process.- Attempt purification of the crude material before crystallization. |
| No crystal formation | - Solution is too dilute.- The compound is highly soluble in the chosen solvent at all temperatures. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the flask or adding a seed crystal.[6]- Try a different solvent or a solvent/anti-solvent system. |
| Formation of very small crystals or powder | - Very rapid cooling.- High degree of supersaturation. | - Slow down the cooling rate.- Use a slightly larger volume of solvent to reduce the level of supersaturation. |
| Low yield of crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Choose a solvent in which the compound has lower solubility at cold temperatures. |
| Crystals are discolored | - Presence of colored impurities. | - Use activated charcoal to decolorize the hot solution before filtration and cooling.- Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization of this compound (Illustrative Example)
This protocol outlines a general method for identifying a suitable crystallization solvent.
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Place approximately 10-20 mg of this compound into several test tubes.
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To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition.
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If the compound dissolves at room temperature, the solvent is likely too good and should be set aside as a potential "solvent" in a two-solvent system.
-
If the compound does not dissolve at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the compound fully dissolves.
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Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
A suitable single solvent for crystallization will dissolve the compound when hot and yield a good quantity of crystals upon cooling.
Illustrative Solubility Data for this compound
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 78°C (mg/mL) | Comments |
| Ethanol | 5 | 50 | Good potential for cooling crystallization. |
| Ethyl Acetate | 15 | 100 | Good potential for cooling crystallization. |
| Toluene | 2 | 30 | Good potential, but higher boiling point. |
| Water | < 0.1 | < 0.1 | Insoluble, potential as an anti-solvent. |
| Hexane | < 0.1 | < 0.1 | Insoluble, potential as an anti-solvent. |
Protocol 2: Cooling Crystallization of this compound
-
In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol) with stirring.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the flask with a glass rod.
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Once crystal formation is complete at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Visualizations
Caption: A flowchart for troubleshooting common crystallization outcomes.
Caption: Logic diagram for selecting a suitable crystallization solvent.
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Enhancing the stability of 1h-Furo[3,2-g]indazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1h-Furo[3,2-g]indazole derivatives during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and experimentation with this compound derivatives.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected degradation of the compound in solution over a short period. | Oxidative Degradation: The furan ring, and to a lesser extent the indazole ring, are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities.[1][2][3] | - Degas solvents before use.- Work under an inert atmosphere (e.g., nitrogen or argon).- Store solutions in amber vials to protect from light.- Consider adding antioxidants like BHT or ascorbic acid, if compatible with your experimental setup. |
| Inconsistent biological assay results. | Tautomeric Interconversion: The indazole moiety can exist in different tautomeric forms (1H and 2H), with the 1H-form being generally more stable.[4][5][6] Different tautomers may have different biological activities and degradation profiles. | - Ensure consistent solvent and pH conditions for all assays.- Allow solutions to equilibrate at a constant temperature before use.- Characterize the tautomeric state in your experimental medium using techniques like NMR spectroscopy. |
| Formation of a new, more polar impurity upon standing in aqueous buffer. | Hydrolytic Degradation: Although not extensively documented for this specific scaffold, many heterocyclic compounds are prone to hydrolysis, especially under acidic or basic conditions. | - Adjust the pH of your aqueous solutions to be near neutral (pH 6-8), if your experiment allows.- Prepare fresh solutions immediately before use.- If possible, use aprotic solvents for storage and dilute into aqueous media just prior to the experiment. |
| Compound appears less stable after purification by silica gel chromatography. | Acid-Catalyzed Degradation: Residual acid on silica gel can promote the degradation of sensitive compounds. | - Neutralize silica gel by washing with a solvent containing a small amount of a volatile base (e.g., triethylamine) before use.- Use alternative purification methods such as neutral alumina chromatography or reverse-phase HPLC with a neutral mobile phase. |
| Loss of compound integrity when stored in DMSO for extended periods. | DMSO-Mediated Oxidation: DMSO can slowly oxidize certain susceptible functional groups over time, especially when exposed to light or air. | - Store stock solutions in DMSO at low temperatures (-20°C or -80°C).- Minimize freeze-thaw cycles.- For long-term storage, consider storing the compound as a dry powder. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The primary degradation pathways for this compound derivatives are predicted to be:
-
Oxidative cleavage of the furan ring: This is a common degradation route for furan-containing compounds, which can lead to the formation of dicarbonyl compounds.[1]
-
Oxidation of the indazole ring: While generally more stable than the furan ring, the indazole moiety can also undergo oxidation.[4]
-
Hydrolysis: Degradation in aqueous solutions, particularly at non-neutral pH, is a potential concern for many heterocyclic compounds.
Q2: How can I enhance the in-solution stability of my this compound derivative?
A2: To enhance in-solution stability, consider the following:
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Solvent Choice: Use deoxygenated, high-purity solvents.
-
pH Control: Maintain a pH as close to neutral as possible for aqueous solutions.
-
Light Protection: Store solutions in amber vials or protect them from light.
-
Inert Atmosphere: For highly sensitive compounds, work under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature Storage: Store solutions at reduced temperatures (-20°C or -80°C) to slow down degradation kinetics.
Q3: Which tautomer of the indazole ring is more stable?
A3: For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[4][5][7][6] This preference is generally expected to hold for substituted indazole derivatives, but the specific substitution pattern on your this compound derivative could influence the tautomeric equilibrium.
Q4: Are there any recommended analytical techniques to monitor the stability of these compounds?
A4: A stability-indicating HPLC method is the most common and reliable technique.[8] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. UV-Vis spectroscopy can also be used to monitor for changes in the chromophore over time. For structural elucidation of degradation products, LC-MS and NMR spectroscopy are invaluable.
Experimental Protocols
Protocol 1: General Stability Assessment in Solution
Objective: To determine the stability of a this compound derivative in a given solvent over time.
Methodology:
-
Prepare a stock solution of the test compound in the desired solvent (e.g., DMSO, methanol, acetonitrile, or an aqueous buffer) at a known concentration (e.g., 1 mg/mL).
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Aliquot the solution into multiple amber vials.
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Store the vials under controlled conditions (e.g., room temperature, 4°C, -20°C).
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
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Analyze the sample by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.
-
Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stressed conditions.
Methodology:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
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Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a defined period.
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Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Workflow for a general stability assessment experiment.
Caption: Potential degradation pathways for this compound derivatives.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Technical Support Center: Strategies to Improve the Oral Bioavailability of 1H-Furo[3,2-g]indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 1H-furo[3,2-g]indazole and related poorly soluble heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent in vitro activity but has very low oral bioavailability in rats. What are the most likely reasons?
A1: Low oral bioavailability for a potent compound like a this compound analog is typically due to one or a combination of the following factors:
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Poor Aqueous Solubility: As a heterocyclic compound, it is likely to have low solubility in gastrointestinal fluids, which is the rate-limiting step for absorption. This is a common issue for Biopharmaceutics Classification System (BCS) Class II and IV compounds.
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Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.
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First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. Cytochrome P450 (CYP) enzymes are often involved in the metabolism of such compounds.[1]
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Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen after absorption.
Q2: What are the initial steps I should take to diagnose the cause of low oral bioavailability for my compound?
A2: A systematic approach is crucial. We recommend the following initial in vitro and in silico assessments:
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Determine Aqueous Solubility: Measure the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)).
-
Assess Intestinal Permeability: Perform a Caco-2 permeability assay. This will provide an apparent permeability coefficient (Papp) and an efflux ratio, indicating if the compound is a substrate for efflux pumps.
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Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.
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In Silico Modeling: Use computational tools to predict physicochemical properties (e.g., logP, pKa) and potential for metabolism and efflux.
Q3: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: The primary strategies can be categorized into two main approaches:
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Formulation-Based Strategies: These approaches aim to enhance the dissolution rate and/or solubility of the drug without altering its chemical structure. Common techniques include:
-
Particle Size Reduction: Micronization and nanocrystallization increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state increases its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption via the lymphatic pathway.
-
-
Chemical Modification (Medicinal Chemistry Approach): This involves synthesizing analogs of the parent compound with improved physicochemical properties. A common strategy is the creation of prodrugs, which are inactive derivatives that are converted to the active drug in the body.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If your this compound analog has low aqueous solubility, consider the following formulation strategies:
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Nanosuspension:
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Problem: The compound crashes out of solution during dissolution testing.
-
Solution: Develop a nanosuspension to increase the surface area and dissolution velocity. This can be prepared by wet media milling.
-
Case Study Data: As a case study for a poorly soluble indazole-based kinase inhibitor, pazopanib, a co-amorphous system with naringin enhanced its solubility by 2.87-fold at pH 6.8.[2]
-
-
Amorphous Solid Dispersion (ASD):
-
Problem: The crystalline form of the compound is highly stable and poorly soluble.
-
Solution: Create an ASD using a hydrophilic polymer like Soluplus®. This can be prepared by techniques such as spray drying or hot-melt extrusion.
-
Case Study Data: A solid dispersion of pazopanib with Soluplus® (1:8 ratio) significantly improved its in vitro dissolution properties.[3][4]
-
| Formulation Strategy | Key Advantage | Key Disadvantage |
| Nanosuspension | Increases dissolution rate | Can be prone to Ostwald ripening and aggregation |
| Amorphous Solid Dispersion | Enhances apparent solubility | Potential for recrystallization during storage |
| Lipid-Based Formulation | Can improve absorption via lymphatic pathway | Potential for drug precipitation upon dilution in GI fluids |
Issue 2: Low Intestinal Permeability and/or High Efflux
If your Caco-2 assay indicates low permeability or a high efflux ratio, consider these approaches:
-
Chemical Modification:
-
Problem: The compound is a substrate for P-gp or other efflux transporters.
-
Solution: Synthesize analogs with modified functional groups to reduce recognition by efflux pumps. For example, reducing the number of hydrogen bond donors or modulating lipophilicity can be effective.
-
Structure-Pharmacokinetic Relationship (SPKR) Insights: For a series of indazole arylsulfonamides, it was found that strongly basic amino groups led to low oral absorption, while less basic analogs like morpholines had better absorption but higher clearance.[5]
-
-
Use of Permeation Enhancers/Efflux Inhibitors:
-
Problem: The compound has inherently low passive permeability.
-
Solution: Co-administer the drug with excipients that act as permeation enhancers or efflux inhibitors. For example, some surfactants and polymers used in formulations can also inhibit P-gp.
-
Case Study Data: In a study with pazopanib, a co-amorphous system with naringin, a known P-gp inhibitor, resulted in a 2.23-fold enhancement in apparent permeability (Papp).[2]
-
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of a Nanosuspension
This protocol is adapted for poorly soluble compounds formulated as nanosuspensions.
-
Apparatus: USP Apparatus 2 (paddle apparatus).
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., FaSSIF, pH 6.5).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure: a. Add the nanosuspension formulation (equivalent to a specific dose of the drug) to the dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the medium. c. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Analyze the filtrate for drug concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the intestinal permeability and potential for active efflux of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Procedure for Bidirectional Transport: a. Apical to Basolateral (A-B) Transport: i. Wash the monolayer with pre-warmed transport buffer. ii. Add the test compound (at a specified concentration, e.g., 10 µM) in transport buffer to the apical (donor) side. iii. Add fresh transport buffer to the basolateral (receiver) side. iv. Incubate at 37 °C with gentle shaking. v. At specified time points, take samples from the basolateral side and replace with fresh buffer. b. Basolateral to Apical (B-A) Transport: i. Follow the same procedure, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the compound is a substrate for active efflux.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic oral pharmacokinetic study in rats.
-
Animals: Use male Sprague-Dawley rats (n=3-6 per group).
-
Acclimatization: Acclimate the animals for at least one week before the study.
-
Dosing: a. Fast the animals overnight before dosing. b. Administer the test formulation (e.g., nanosuspension, solid dispersion, or solution) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). b. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve). If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated.
Case Study: Improving Oral Bioavailability of Pazopanib (an Indazole-based Kinase Inhibitor)
Pazopanib is a BCS Class II compound with low aqueous solubility and variable oral bioavailability. The following table summarizes pharmacokinetic data from a study that developed a co-amorphous system of pazopanib with naringin (PZ-NGN-CAM) to improve its bioavailability.[2]
| Parameter | Pazopanib (PZ) | Pazopanib-Naringin Co-amorphous (PZ-NGN-CAM) |
| Dose (mg/kg) | 50 | 50 |
| Cmax (ng/mL) | 1856 ± 214 | 2217 ± 189 |
| Tmax (h) | 4.0 ± 0.5 | 3.5 ± 0.8 |
| AUC (0-t) (ng·h/mL) | 15897 ± 1245 | 19954 ± 1567 |
| Relative Bioavailability | - | 126% |
Visualizations
Caption: Workflow for troubleshooting and improving oral bioavailability.
Caption: Key barriers to oral bioavailability.
References
- 1. ajpp.in [ajpp.in]
- 2. Enhancing oral bioavailability of pazopanib via co-amorphous system: Formulation, characterization, pharmacokinetics and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing ADMET Properties of 1H-Furo[3,2-g]indazole Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1H-Furo[3,2-g]indazole analogs.
I. Troubleshooting Guides & FAQs
This section is organized by common experimental challenges encountered during the ADMET profiling of this compound analogs and related heterocyclic compounds.
A. Solubility and Dissolution Issues
Question: My this compound analog exhibits poor aqueous solubility, leading to inconsistent results in my in vitro assays. What steps can I take to improve its solubility for experimental purposes?
Answer: Poor aqueous solubility is a common challenge for many heterocyclic compounds. Here are several strategies you can employ:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility. Determine the pKa of your analog and select a buffer pH that favors the more soluble ionized form.
-
Use of Co-solvents: Organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be used to increase the solubility of your compound in aqueous media. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in cell-based assays.
-
Formulation Strategies: For in vitro studies, creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate.[1][2] Complexation with cyclodextrins is another effective method to enhance the apparent solubility of poorly soluble drugs.[1][2]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[3]
Question: I am observing precipitation of my compound in the wells during cell-based assays. How can I prevent this?
Answer: Compound precipitation can lead to inaccurate and unreliable data. To mitigate this:
-
Determine the Kinetic Solubility: Before conducting your main experiment, determine the kinetic solubility of your compound in the specific assay buffer you will be using. This will help you identify the maximum concentration at which your compound remains in solution over the time course of the experiment.
-
Lower the Test Concentration: If possible, lower the concentration of your test compound to below its kinetic solubility limit.
-
Incorporate Serum Proteins: The presence of serum proteins like bovine serum albumin (BSA) can sometimes help to keep hydrophobic compounds in solution.
B. Permeability and Efflux
Question: My this compound analog shows low apparent permeability (Papp) in the Caco-2 assay. How can I determine if this is due to poor passive diffusion or active efflux?
Answer: To distinguish between poor passive permeability and active efflux, a bi-directional Caco-2 assay is essential.
-
Measure Bi-directional Permeability: Determine the Papp value in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is generally indicative of active efflux.[4]
-
Use P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-glycoprotein (P-gp) inhibitor, such as verapamil.[4][5] A significant increase in the A-to-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for P-gp.
Question: The recovery of my compound in the Caco-2 assay is low. What could be the cause and how can I improve it?
Answer: Low recovery can be due to several factors:
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Non-specific Binding: The compound may be binding to the plastic of the assay plate.
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Cellular Sequestration: The compound may accumulate within the Caco-2 cells.
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Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells.
To improve recovery:
-
Use Plates with Low-Binding Surfaces: Consider using plates specifically designed for low non-specific binding.
-
Incorporate BSA: Adding a small amount of Bovine Serum Albumin (BSA) to the basolateral chamber can sometimes reduce non-specific binding.
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Analyze Cell Lysates: To check for cellular accumulation, lyse the cells at the end of the experiment and analyze the compound concentration in the lysate.
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LC-MS/MS Analysis of Metabolites: Use a sensitive analytical method like LC-MS/MS to check for the presence of metabolites in the donor, receiver, and cell lysate samples.
C. Metabolic Stability
Question: My this compound analog has low metabolic stability in human liver microsomes. What are the common metabolic liabilities for this scaffold and how can I address them?
Answer: While specific metabolic pathways for the this compound scaffold are not extensively documented, insights can be drawn from related indazole-containing compounds. Common metabolic pathways for aromatic and heterocyclic systems include oxidation mediated by cytochrome P450 enzymes.[6]
Troubleshooting & Optimization Strategies:
-
Metabolite Identification: The first step is to identify the site(s) of metabolism using techniques like LC-MS/MS. This will reveal the "metabolic soft spots."
-
Blocking Metabolic Sites: Once a labile position is identified, you can introduce chemical modifications to block metabolism. For example, replacing a hydrogen atom with a fluorine or a methyl group at the site of oxidation can enhance metabolic stability.
-
Scaffold Hopping: In some cases, minor modifications to the core scaffold, such as altering the substitution pattern on the indazole or furo rings, can improve metabolic stability without compromising biological activity.[7]
-
In Silico Prediction: Utilize in silico metabolic prediction tools to guide the design of new analogs with potentially improved metabolic stability.
Question: How do I interpret the results from my in vitro metabolic stability assay?
Answer: The primary output of an in vitro metabolic stability assay is the intrinsic clearance (CLint). This value can be used to predict the in vivo hepatic clearance and subsequently the half-life of the compound. A lower CLint value corresponds to higher metabolic stability. The results are often expressed as the half-life (t1/2) in the microsomal or hepatocyte suspension. A longer half-life indicates greater metabolic stability.
D. hERG Inhibition
Question: My this compound analog shows inhibitory activity against the hERG channel. What structural features might be responsible, and how can I mitigate this?
Answer: hERG inhibition is a significant safety concern. For indazole-based compounds, a combination of high lipophilicity and the presence of a basic nitrogen atom has been identified as a potential contributor to hERG binding.[8][9]
Mitigation Strategies:
-
Reduce Lipophilicity: Decrease the overall lipophilicity (logP) of the molecule by introducing polar functional groups or reducing the size of hydrophobic substituents.
-
Reduce Basicity: Modify the basicity (pKa) of any basic nitrogen atoms. This can sometimes be achieved by introducing electron-withdrawing groups nearby or by altering the ring system containing the basic nitrogen.[8]
-
Structural Modifications: Systematically modify the substituents on the furo[3,2-g]indazole core to identify which parts of the molecule are interacting with the hERG channel. This structure-activity relationship (SAR) study can guide the design of analogs with reduced hERG affinity.
E. Plasma Protein Binding
Question: My compound exhibits very high plasma protein binding. What are the implications, and can I modulate this property?
Answer: High plasma protein binding (PPB) means that a large fraction of the drug is bound to proteins like albumin and alpha-1-acid glycoprotein in the blood, leaving only a small unbound fraction that is pharmacologically active.[10] While high PPB is not always undesirable, it can sometimes lead to a low volume of distribution and a longer half-life.
Considerations:
-
Focus on Unbound Fraction: The efficacy and clearance of the drug are primarily driven by the unbound concentration. Therefore, it is crucial to accurately measure the fraction unbound (fu).
-
Modulating PPB: Modifying PPB through structural changes can be challenging without affecting the compound's primary activity. Reductions in lipophilicity can sometimes lead to lower PPB.
-
Assay Considerations: For highly bound compounds, ensure that the experimental method used to determine PPB (e.g., equilibrium dialysis) is robust and that equilibrium has been reached to avoid underestimating the fraction unbound.
II. Data Presentation
Table 1: Representative Caco-2 Permeability Data for Moderately Permeable Compounds
| Compound Class | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Thiazole Derivative | 5.25 | 23.28 | 4.43 | Moderate (with efflux) |
| Reference Drug 1 | 0.5 | 0.6 | 1.2 | Low |
| Reference Drug 2 | 15.0 | 16.5 | 1.1 | High |
Data for the thiazole derivative is representative of a moderately permeable compound with active efflux, which could be a characteristic of some this compound analogs.[5]
Table 2: Example of hERG Inhibition Data for Indazole Analogs
| Compound | GSK-3β IC₅₀ (nM) | hERG IC₅₀ (nM) |
| Analog 1 | 10 | 15 |
| Analog 14 | 12 | >10,000 |
This data illustrates how structural modifications to an indazole core can dramatically reduce hERG liability while maintaining potency.[8]
Table 3: Example of In Vitro Metabolic Stability Data
| Compound | Microsomal Stability (t₁/₂ in min) |
| Indole Analog 8 | 12.35 |
| Indazole Analog 32d | 35.46 |
| Optimized Indazole 35i | >120 |
This table demonstrates the improvement in metabolic stability that can be achieved through structural modifications of an indole/indazole scaffold.[6]
III. Experimental Protocols
A. Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4][11]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in transport buffer to the final desired concentration.
-
Permeability Measurement (A-to-B): The transport buffer containing the test compound is added to the apical (donor) side, and fresh transport buffer is added to the basolateral (receiver) side.
-
Permeability Measurement (B-to-A): The transport buffer with the test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.
-
Sampling: Aliquots are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). A sample is also taken from the donor compartment at the beginning and end of the experiment to assess compound recovery.
-
Quantification: The concentration of the test compound in the samples is determined using a sensitive analytical method, typically LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
B. Metabolic Stability Assay (Human Liver Microsomes)
-
Reagent Preparation: Human liver microsomes (HLMs) are thawed on ice. A stock solution of the test compound is prepared in an organic solvent. NADPH is prepared as a co-factor solution.
-
Incubation: The test compound is pre-incubated with the HLMs in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH solution.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the t₁/₂ and the protein concentration in the assay.
C. hERG Patch-Clamp Assay
-
Cell Line: A mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293 cells) is used.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at physiological temperature.
-
Baseline Recording: A stable baseline hERG current is recorded by applying a specific voltage-clamp protocol.
-
Compound Application: The test compound is perfused over the cell at increasing concentrations.
-
Measurement of Inhibition: The hERG current is recorded in the presence of each concentration of the test compound. The degree of inhibition is measured as the reduction in the tail current amplitude compared to the baseline.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of hERG current inhibition against the compound concentration. The IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a suitable equation (e.g., the Hill equation).[12][13]
IV. Visualizations
Caption: A decision-making workflow for troubleshooting common ADMET issues.
Caption: A simplified workflow for the Caco-2 permeability assay.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Comparative evaluation of various solubility enhancement strategies for furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. scielo.br [scielo.br]
- 6. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue [mdpi.com]
- 13. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1h-Furo[3,2-g]indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1h-Furo[3,2-g]indazole. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: The synthesis of the this compound scaffold typically involves the construction of the indazole ring onto a pre-existing benzofuran core, or vice-versa. A common and effective strategy is the intramolecular cyclization of a suitably substituted benzofuran derivative. One plausible and documented approach involves the synthesis of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which indicates the viability of forming the indazole ring from a functionalized benzofuran starting material.
Q2: What are the key challenges encountered during the scale-up of this compound synthesis?
A2: Scaling up the synthesis of complex heterocyclic compounds like this compound often presents several challenges:
-
Reaction Control: Exothermic or endothermic reactions that are manageable on a lab scale can become difficult to control in larger reactors, potentially leading to side reactions or safety hazards.
-
Reagent Addition: The rate and method of reagent addition can significantly impact local concentrations and reaction profiles, affecting yield and purity.
-
Mixing Efficiency: Achieving uniform mixing in large reaction vessels can be challenging, especially for heterogeneous mixtures, which may lead to inconsistent reaction progress and product quality.
-
Heat Transfer: Inefficient heat transfer in large reactors can result in temperature gradients, promoting the formation of impurities.
-
Work-up and Isolation: Procedures that are straightforward on a small scale, such as extractions and chromatography, can be cumbersome and less efficient at a larger scale, often requiring optimization to minimize product loss.
-
Impurity Profile: The types and quantities of impurities may differ between lab-scale and pilot-plant scale production, necessitating the development of robust purification methods.
Q3: Are there any specific safety precautions to consider during the scale-up process?
A3: Yes, several safety precautions are crucial during the scale-up synthesis:
-
Thermal Hazard Assessment: It is essential to perform a thorough thermal hazard assessment of the key reaction steps, particularly any exothermic cyclization or nitration/diazotization steps, to prevent runaway reactions.
-
Handling of Hazardous Reagents: Many syntheses of heterocyclic compounds involve hazardous reagents such as strong acids, bases, and potentially explosive intermediates (e.g., diazo compounds). Ensure proper personal protective equipment (PPE) is used and that engineering controls are in place.
-
Solvent Safety: Use of large volumes of flammable organic solvents requires adherence to strict safety protocols for storage, handling, and disposal to minimize fire and explosion risks.
-
Pressure Management: Reactions that may generate gaseous byproducts should be conducted in appropriate pressure-rated equipment with proper venting.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Furoindazole Product | Incomplete cyclization of the benzofuran hydrazone intermediate. | - Increase reaction temperature or prolong reaction time. - Screen different catalysts (e.g., acid or metal catalysts) for the cyclization step. - Ensure anhydrous conditions if the reaction is moisture-sensitive. |
| Degradation of starting material or product under harsh reaction conditions. | - Lower the reaction temperature and extend the reaction time. - Use a milder catalyst or base. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Formation of Significant Impurities | Side reactions due to localized overheating or high reagent concentration. | - Improve stirring efficiency to ensure homogeneous mixing. - Control the rate of reagent addition to maintain a consistent reaction temperature. - Optimize the solvent system to improve solubility and reaction selectivity. |
| Incomplete conversion of starting materials. | - Increase the stoichiometry of the limiting reagent. - Extend the reaction time or increase the reaction temperature moderately. | |
| Difficulty in Product Isolation and Purification | Product is an oil or has poor crystallinity. | - Screen different solvent systems for crystallization. - Consider converting the product to a crystalline salt for easier handling and purification. |
| Co-elution of impurities during column chromatography. | - Optimize the mobile phase composition and stationary phase for better separation. - Consider alternative purification techniques such as preparative HPLC or recrystallization. | |
| Inconsistent Results Between Batches | Variation in raw material quality. | - Establish strict quality control specifications for all starting materials and reagents. |
| Poor control over reaction parameters. | - Implement robust process controls for temperature, pressure, and reagent addition rates. - Ensure consistent mixing speeds and reactor geometries. |
Experimental Protocols
General Procedure for the Synthesis of a Furo-Fused Indazole System via Intramolecular Cyclization:
-
Formation of the Hydrazone Intermediate:
-
To a solution of a suitable benzofuran aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is added hydrazine hydrate or a substituted hydrazine (1.1 equivalents).
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified period until the formation of the hydrazone is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the hydrazone intermediate is isolated by filtration or extraction.
-
-
Intramolecular Cyclization to the Furoindazole Core:
-
The isolated hydrazone is dissolved in a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A).
-
A cyclizing agent or catalyst (e.g., polyphosphoric acid, a Lewis acid, or a transition metal catalyst) is added to the solution.
-
The reaction mixture is heated to a high temperature (e.g., 150-250 °C) for several hours to effect the intramolecular cyclization. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
-
Work-up and Purification:
-
The cooled reaction mixture is diluted with a suitable organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound derivative.
-
Visualizations
Caption: General Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Scale-Up.
Validation & Comparative
A Comparative Study of 1H-Furo[3,2-g]indazole and 2H-Furo[3,2-g]indazole: A Guide for Researchers
A comprehensive comparative analysis of the isomeric furo[3,2-g]indazoles, focusing on their synthesis, structural properties, and potential biological activities. This guide provides researchers, scientists, and drug development professionals with a predictive overview to inform future research and development efforts in this area.
This guide addresses the distinct characteristics of two regioisomeric heterocyclic compounds: 1H-Furo[3,2-g]indazole and 2H-Furo[3,2-g]indazole. While direct comparative experimental data for these specific parent molecules is limited in the current literature, this document extrapolates from the well-established chemistry of indazoles and related furo-fused systems to provide a predictive comparison. This information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this scaffold.
Chemical Structures
Caption: Molecular structures of this compound and 2H-Furo[3,2-g]indazole.
Synthesis and Stability
The synthesis of furo-fused indazoles can be approached through various strategies, often involving the construction of the indazole or furan ring onto a pre-existing heterocyclic core. Based on established synthetic methodologies for related compounds, plausible synthetic routes are proposed.
The relative stability of indazole tautomers is a critical consideration. For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1][2] This preference is generally attributed to the benzenoid character of the fused benzene ring in the 1H-isomer, as opposed to the quinonoid character in the 2H-isomer.[3] This stability difference is expected to influence the product distribution in synthetic reactions, with conditions often favoring the formation of the this compound isomer.
Table 1: Predicted Physicochemical and Stability Properties
| Property | This compound | 2H-Furo[3,2-g]indazole | Rationale / Reference |
| Thermodynamic Stability | Higher | Lower | The 1H-tautomer of indazole is generally more stable.[1][2] |
| Dipole Moment | Lower | Higher | Based on general trends for indazole isomers. |
| Boiling Point | Likely Higher | Likely Lower | Potentially influenced by stronger intermolecular interactions in the 1H-isomer. |
| Solubility | Potentially Lower | Potentially Higher | Dependent on the specific solvent and crystal packing forces. |
Proposed Synthetic Pathways
Caption: A conceptual workflow for the synthesis of Furo[3,2-g]indazole isomers.
Spectroscopic Characterization
Distinguishing between the 1H- and 2H-isomers of Furo[3,2-g]indazole can be achieved through standard spectroscopic techniques, primarily NMR. The chemical shifts of the protons and carbons in the heterocyclic rings are expected to differ significantly between the two isomers due to the different electronic environments.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Predicted Signature for 1H-Isomer | Predicted Signature for 2H-Isomer | Rationale / Reference |
| ¹H NMR | Protons on the indazole ring are expected at specific chemical shifts characteristic of N-1 substituted indazoles. | Protons on the indazole ring will show different chemical shifts, particularly for the proton at position 3, which is typically shielded in N-2 isomers.[3] | |
| ¹³C NMR | Distinct chemical shifts for the carbon atoms of the pyrazole ring. | Carbon chemical shifts will differ from the 1H-isomer due to the altered electronic distribution. | |
| IR | Characteristic N-H stretching frequency for the indazole ring. | Absence of a prominent N-H stretch (if substituted at the 2-position). | |
| Mass Spec | Molecular ion peak corresponding to the molecular weight. | Identical molecular ion peak to the 1H-isomer, but fragmentation patterns may differ. |
Potential Biological Activity and Signaling Pathways
Indazole-containing compounds are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[4][5][6][7] Furo-fused heterocycles also represent a privileged scaffold in medicinal chemistry, with demonstrated cytotoxic and anticancer properties.[8][9] The fusion of these two pharmacophores in Furo[3,2-g]indazoles suggests a high potential for biological activity.
Given that many indazole derivatives act as kinase inhibitors, a hypothetical signaling pathway that could be targeted by these compounds is the protein kinase cascade involved in cell proliferation and survival.
Caption: A potential mechanism of action via inhibition of a kinase signaling pathway.
Experimental Protocols
While specific experimental data for the parent Furo[3,2-g]indazoles is lacking, the following outlines a general experimental protocol that could be adapted for their synthesis and biological evaluation, based on literature for related compounds.
General Synthetic Protocol for Indazole Formation:
A common method for indazole synthesis involves the cyclization of a suitably substituted precursor.[10][11] For example, a substituted benzofuran containing an ortho-amino ketone or a related functional group could be reacted with a diazotizing agent or a hydrazine derivative to induce cyclization and form the fused indazole ring. The reaction conditions, including solvent, temperature, and catalyst, would need to be optimized to favor the formation of one isomer over the other and to maximize the yield.
In Vitro Kinase Inhibition Assay:
To evaluate the potential of these compounds as kinase inhibitors, a standard in vitro kinase assay could be employed. This typically involves:
-
Incubating a purified kinase enzyme with a specific substrate and ATP.
-
Adding the test compound (1H- or 2H-Furo[3,2-g]indazole) at various concentrations.
-
Measuring the extent of substrate phosphorylation, often through methods like radioisotope incorporation, fluorescence, or luminescence.
-
Calculating the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Cell-Based Proliferation Assay:
The anti-proliferative effects of the compounds on cancer cell lines can be assessed using assays such as the MTT or SRB assay.[6]
-
Seeding cancer cells in a 96-well plate and allowing them to adhere overnight.
-
Treating the cells with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Adding the MTT or SRB reagent, which is converted into a colored product by viable cells.
-
Measuring the absorbance of the colored product to determine the percentage of cell viability relative to untreated control cells.
-
Calculating the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) values.
Conclusion and Future Directions
This comparative guide provides a theoretical framework for understanding the potential differences between this compound and 2H-Furo[3,2-g]indazole. The 1H-isomer is predicted to be the more thermodynamically stable of the two. Both isomers are promising scaffolds for the development of novel therapeutic agents, particularly in the area of oncology, due to the established biological activities of their parent indazole and furo-heterocyclic systems.
Future research should focus on the development of regioselective synthetic routes to access both isomers in pure form. Subsequent detailed experimental studies, including spectroscopic characterization, X-ray crystallography, and comprehensive biological evaluation, are necessary to validate the predictions made in this guide and to fully elucidate the structure-activity relationships within this class of compounds. Such studies will be crucial for advancing the development of Furo[3,2-g]indazole derivatives as potential drug candidates.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Indazole synthesis [organic-chemistry.org]
Validation of 1H-Indazole Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a promising 1H-indazole derivative, compound 6o, and the established anticancer drug, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML). The data presented is based on preclinical studies and aims to offer an objective evaluation of their respective anticancer activities and mechanisms of action.
Introduction
The search for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in medicinal chemistry. Indazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1] Several indazole-based drugs, such as Axitinib and Pazopanib, are already in clinical use for cancer therapy.[2] This guide focuses on a recently synthesized 1H-indazole-3-amine derivative, compound 6o, which has demonstrated significant cytotoxic potential against the K562 human chronic myeloid leukemia cell line.[3][4]
To validate its potential as a viable anticancer agent, this guide compares the performance of compound 6o with Imatinib (Gleevec), a frontline targeted therapy for CML.[5][6][7] Imatinib functions as a specific inhibitor of the Bcr-Abl tyrosine kinase, the hallmark genetic abnormality in CML.[8][9] This comparison will encompass their effects on cell viability, induction of apoptosis, and their distinct signaling pathways.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies on compound 6o and Imatinib, focusing on their activity against the K562 chronic myeloid leukemia cell line.
Table 1: In Vitro Cytotoxicity against K562 Cells
| Compound | Assay | IC50 Value (µM) | Exposure Time | Reference |
| Compound 6o | MTT Assay | 5.15 | 48 hours | [3][4] |
| Imatinib | MTT Assay | ~0.183 - 0.250 | 48 hours | [10][11][12] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Induction of Apoptosis in K562 Cells
| Compound | Method | Concentration | Exposure Time | Apoptosis Rate (%) | Reference |
| Compound 6o | Flow Cytometry (Annexin V/PI) | 10 µM | 48 hours | Concentration-dependent increase | [4] |
| 12 µM | 48 hours | Concentration-dependent increase | [4] | ||
| 14 µM | 48 hours | Concentration-dependent increase | [4] | ||
| Imatinib | Flow Cytometry (Annexin V/PI) | 0.5 µM | 24 hours | ~20 | [13] |
| 1.0 µM | 24 hours | ~20 | [13] | ||
| 5.0 µM | 24 hours | ~70 | [13] | ||
| 1.0 µM | 72 hours | Increased from 24h | [13] |
Signaling Pathways and Mechanism of Action
The anticancer effects of compound 6o and Imatinib are mediated through distinct signaling pathways.
Compound 6o is proposed to induce apoptosis through the intrinsic pathway by targeting the p53/MDM2 axis and modulating the expression of Bcl-2 family proteins .[3][4] In cancer cells with wild-type p53, the protein MDM2 negatively regulates p53, leading to its degradation.[14][15] Inhibition of the p53-MDM2 interaction can stabilize p53, allowing it to transcriptionally activate pro-apoptotic genes like Bax and repress anti-apoptotic genes like Bcl-2.[16][17][18] This shifts the balance towards apoptosis.
Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase .[5][9] The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is constitutively active and drives the proliferation of CML cells through multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, while also inhibiting apoptosis.[19][20][21][22][23] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing its activity and thereby blocking downstream signaling, leading to cell cycle arrest and apoptosis.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
K562 human chronic myeloid leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microplates
-
Compound 6o and Imatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of compound 6o or Imatinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562 cells
-
Compound 6o and Imatinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat K562 cells with the desired concentrations of compound 6o or Imatinib for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Bcl-2 and Bax Protein Expression
This protocol is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated K562 cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated K562 cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24][25][26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and the loading control overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control.
Conclusion
This comparative guide provides evidence for the potential of the 1H-indazole derivative, compound 6o, as an anticancer agent. While Imatinib demonstrates superior potency in terms of its IC50 value against K562 cells, compound 6o exhibits a distinct and promising mechanism of action by targeting the p53/MDM2 pathway and Bcl-2 family proteins. This alternative mechanism could be particularly valuable in cases of resistance to Bcr-Abl inhibitors.
Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential, safety profile, and pharmacokinetic properties of compound 6o. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further validation and comparative studies in the field of anticancer drug development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. bmbreports.org [bmbreports.org]
- 17. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. QuAD - BCR/Abl Pathway Map [proteome.moffitt.org]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. bu.edu [bu.edu]
- 26. 2.11. Western Blotting Analysis [bio-protocol.org]
A Comparative Analysis of 1h-Furo[3,2-g]indazole and Established p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypothetical p38 MAP kinase inhibitor, 1h-Furo[3,2-g]indazole, with a selection of well-characterized, known inhibitors of the p38 mitogen-activated protein (MAP) kinase. Due to a lack of publicly available experimental data on the direct p38 inhibitory activity of this compound, this comparison is based on the established profiles of other inhibitors and the known biological activities of the broader indazole class of compounds. This document aims to serve as a valuable resource for researchers interested in the discovery and development of novel anti-inflammatory and anti-cancer therapeutics targeting the p38 MAPK pathway.
The p38 MAP Kinase Signaling Pathway: A Key Therapeutic Target
The p38 MAP kinase signaling cascade is a crucial pathway involved in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1] Dysregulation of this pathway is implicated in a range of inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as in the progression of certain cancers.[2] This has made p38 MAP kinase a significant target for therapeutic intervention.
Caption: Overview of the p38 MAP Kinase Signaling Pathway.
This compound: An Investigational Compound
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Numerous indazole-containing compounds have been investigated as kinase inhibitors. While the direct inhibition of p38 MAP kinase by this compound has not been reported in peer-reviewed literature, its structural similarity to other known kinase inhibitors suggests its potential as a candidate for investigation. A related compound, 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine, has been synthesized, indicating that the furo-indazole scaffold is synthetically accessible. Further research is required to determine the specific biological targets and inhibitory profile of this compound.
Comparison with Known p38 MAP Kinase Inhibitors
The following tables summarize the quantitative data for several well-established p38 MAP kinase inhibitors. This data provides a benchmark against which novel compounds like this compound could be compared.
Table 1: In Vitro Potency of Selected p38 MAP Kinase Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) | Assay Type | Reference |
| Pamapimod (PH-797804) | p38α | 26 | Enzymatic | [ClinicalTrials.gov] |
| Losmapimod (GW856553X) | p38α/β | 8.1 (p38α), 20 (p38β) | Enzymatic | [Nature] |
| Ralimetinib (LY2228820) | p38α/β | 5.3 (p38α), 3.2 (p38β) | Enzymatic | [3] |
| SB203580 | p38α/β | 50 (p38α), 500 (p38β) | Enzymatic | [Journal of Biological Chemistry] |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | Enzymatic | [4] |
| VX-702 | p38α | 18 | Enzymatic | [5] |
Table 2: Cellular Activity and Clinical Status of Selected p38 MAP Kinase Inhibitors
| Inhibitor | Cellular Potency (IC50, nM) | Indication(s) in Clinical Trials | Highest Clinical Phase | Reference |
| Pamapimod (PH-797804) | 230 (LPS-induced TNFα in human whole blood) | Rheumatoid Arthritis, COPD | Phase II | [ClinicalTrials.gov] |
| Losmapimod (GW856553X) | 260 (LPS-induced TNFα in human whole blood) | Facioscapulohumeral Muscular Dystrophy, COPD, Atherosclerosis | Phase III | [The Lancet] |
| Ralimetinib (LY2228820) | 13 (inhibition of p38 substrate phosphorylation in cells) | Advanced Cancers | Phase II | [3] |
| SB203580 | ~500 (LPS-induced TNFα in THP-1 cells) | Preclinical Tool Compound | N/A | [Journal of Immunology] |
| BIRB 796 (Doramapimod) | 2 (LPS-induced TNFα in human PBMC) | Rheumatoid Arthritis, Crohn's Disease, Psoriasis | Phase II | [Journal of Pharmacology and Experimental Therapeutics] |
| VX-702 | 90 (LPS-induced IL-1β in human whole blood) | Acute Coronary Syndrome | Phase II | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for key experiments in the characterization of p38 MAP kinase inhibitors.
Biochemical p38α Kinase Assay (Example using ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human p38α enzyme
-
p38 substrate (e.g., ATF2 peptide)
-
ATP
-
Test compound (e.g., this compound) and known inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of p38α enzyme solution to each well.
-
Add 2 µL of a mixture of the p38 substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for p38 Inhibition (LPS-induced TNFα production in THP-1 cells)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound and known inhibitors
-
Human TNFα ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate the cells with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Pre-incubate the differentiated cells with various concentrations of the test compound or control inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC50 value.
Caption: A typical workflow for characterizing a novel p38 MAP kinase inhibitor.
Conclusion
While this compound remains a compound of hypothetical interest as a p38 MAP kinase inhibitor, the extensive data available for established inhibitors provides a clear roadmap for its potential evaluation. The indazole scaffold is a promising starting point for the design of novel kinase inhibitors. Future studies, following the experimental protocols outlined in this guide, are necessary to determine the actual inhibitory activity and therapeutic potential of this compound and its derivatives. This comparative guide serves as a foundational resource for researchers embarking on the exciting and challenging journey of novel p38 MAP kinase inhibitor discovery.
References
- 1. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 3. promega.com [promega.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 1H-Furo[3,2-g]indazole Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1H-furo[3,2-g]indazole analogs, focusing on their structure-activity relationships (SAR) as potent and selective 5-HT2C receptor agonists. The following sections detail the quantitative biological data, experimental methodologies, and key structural insights gleaned from seminal studies in the field.
A pivotal study in the exploration of this compound derivatives has been the work of Shimada et al., who synthesized a series of these compounds and evaluated their efficacy as 5-HT2C receptor agonists. Their research provides a foundational dataset for understanding how structural modifications to this scaffold influence biological activity.
Comparative Biological Activity of this compound Analogs
The following table summarizes the in vitro activity of key 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as agonists for the human 5-HT2C receptor. The data is extracted from a study by Shimada et al. and highlights the impact of substitutions on the furoindazole core and the ethylamine side chain.
| Compound | R¹ | R² | R³ | 5-HT2C EC₅₀ (nM) |
| 1 | H | H | H | 180 |
| 2 | Me | H | H | 28 |
| 3 | Et | H | H | 11 |
| 4 | n-Pr | H | H | 25 |
| 5 | H | Me | H | 23 |
| 6 | H | H | Me | 3.4 |
| 7 (YM348) | Et | H | Me | 1.0 |
Caption: Table 1. In vitro 5-HT2C receptor agonist activity of this compound analogs.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key SAR trends for this class of compounds:
-
Substitution on the Furan Ring (R¹): Alkyl substitution at the 7-position (R¹) of the furoindazole ring generally enhances agonist potency. An ethyl group (Compound 3 ) was found to be more favorable than a methyl (Compound 2 ) or n-propyl group (Compound 4 ).
-
Substitution on the Ethylamine Side Chain (R² and R³): Introduction of a methyl group on the ethylamine side chain also significantly impacts activity. A methyl group at the α-position (R³) (Compound 6 ) leads to a greater increase in potency compared to a methyl group at the β-position (R²) (Compound 5 ).
-
Synergistic Effects: The most potent analog identified, YM348 (Compound 7 ), combines the optimal ethyl substitution at the 7-position with a methyl group at the α-position of the ethylamine side chain, demonstrating a synergistic effect of these structural modifications.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.
In Vitro 5-HT2C Receptor Agonist Assay
This assay determines the potency of the compounds in activating the human 5-HT2C receptor.
Cell Line: HEK293 cells stably expressing the human 5-HT2C receptor.
Methodology:
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
For the assay, cells are seeded into 96-well plates and grown to confluence.
-
On the day of the experiment, the growth medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are incubated to allow for dye loading.
-
Test compounds are prepared in a suitable buffer at various concentrations.
-
The baseline fluorescence is measured.
-
The test compounds are added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization upon receptor activation, is monitored using a fluorescence plate reader.
-
The concentration-response curves are generated, and the EC₅₀ values are calculated using a non-linear regression analysis.
Visualizing the SAR Logic
The following diagram illustrates the logical relationship of the structure-activity relationship for the this compound analogs based on the presented data.
Caption: Logical flow of SAR for this compound analogs.
Experimental Workflow for Compound Evaluation
The general workflow for the synthesis and biological evaluation of the this compound analogs is depicted below.
Caption: General experimental workflow for SAR studies.
Head-to-Head Comparison: 1h-Furo[3,2-g]indazole and Other Heterocyclic Compounds in Anticancer Research
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Their unique structural motifs offer a diverse chemical space for the development of novel drugs targeting a wide array of diseases, most notably cancer. Among these, fused heterocyclic systems are of particular interest due to their rigid structures and ability to interact with high specificity with biological targets. This guide provides a head-to-head comparison of the burgeoning potential of 1h-Furo[3,2-g]indazole derivatives against other well-established heterocyclic compounds in the context of anticancer activity.
While direct comparative studies on this compound are still emerging, this guide synthesizes available data on the broader indazole class and contrasts it with other key heterocyclic scaffolds like benzimidazoles and pyrazolo[3,4-b]pyridines. The data presented herein is collated from various studies to provide a comparative perspective on their cytotoxic potential against several cancer cell lines.
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of representative indazole and benzimidazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.
Table 1: Comparative Anticancer Activity of Indazole Derivatives
| Compound ID | Heterocyclic Core | R Group Modification | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Indazole Derivative 1 | 1H-Indazole-3-amine | -N(CH₃)₂ | K562 (Leukemia) | 5.15 | Doxorubicin | Not Reported |
| Indazole Derivative 2 | 1H-Indazole | 3,5-dimethoxystyryl | 4T1 (Breast) | 0.23 | - | - |
| Indazole Derivative 3 | 1H-Indazole | 3,5-dimethoxystyryl | HepG2 (Liver) | 0.80 | - | - |
| Indazole Derivative 4 | 1H-Indazole | 3,5-dimethoxystyryl | MCF-7 (Breast) | 0.34 | - | - |
Note: The data for the indazole derivatives are representative of the class to provide a comparative context in the absence of specific data for this compound in directly comparable studies.
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Heterocyclic Core | R Group Modification | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Benzimidazole Der. 1 | Benzimidazole | 2-(4-chlorophenyl) | A549 (Lung) | 1.5 | Doxorubicin | 0.8 |
| Benzimidazole Der. 2 | Benzimidazole | 2-(4-methoxyphenyl) | A549 (Lung) | 2.1 | Doxorubicin | 0.8 |
| Benzimidazole Der. 3 | Benzimidazole | 2-(4-nitrophenyl) | MCF-7 (Breast) | 1.2 | Doxorubicin | 0.5 |
Experimental Protocols
A standardized method for assessing the in vitro anticancer activity of these compounds is crucial for reproducible and comparable results. The Methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay is a widely accepted colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay Protocol for Cytotoxicity Screening
1. Cell Seeding:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The test compounds (this compound derivatives and other heterocyclic compounds) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.
-
The plates are incubated for an additional 48 to 72 hours under the same conditions.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Many heterocyclic anticancer agents function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for these compounds are protein kinases.
Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway often targeted by heterocyclic kinase inhibitors.
The experimental workflow for determining the anticancer activity of these compounds can also be visualized.
Caption: Experimental workflow of the MTT assay for cytotoxicity screening of heterocyclic compounds.
Navigating the Therapeutic Potential of Furo-Indazole Scaffolds: A Comparative Analysis Framework
A comprehensive evaluation of the specific fused heterocyclic compound, 1h-Furo[3,2-g]indazole, reveals a notable scarcity of published in vitro and in vivo research. To provide a valuable comparative guide for researchers, this document establishes a framework for analysis by examining closely related and well-studied indazole derivatives. This guide will leverage available data from the broader indazole class to illustrate the typical experimental comparisons, methodologies, and signaling pathway analyses that would be pertinent to the evaluation of this compound.
The indazole core is a prominent feature in numerous compounds with significant biological activities, ranging from anti-cancer to anti-inflammatory effects.[1][2][3] Several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, have received FDA approval, primarily for the treatment of various cancers by targeting protein kinases.[1][4] This established therapeutic relevance of the indazole scaffold underscores the importance of a systematic approach to the evaluation of novel derivatives like this compound.
In Vitro Performance of Indazole Derivatives: A Comparative Overview
To contextualize the potential of this compound, this section summarizes the in vitro cytotoxic and inhibitory activities of various reported indazole derivatives against a panel of human cancer cell lines. This data, presented in Table 1, serves as a benchmark for the potency that might be expected from novel furo-indazole compounds.
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | MTT Assay | 5.15 | [4] |
| A549 (Lung Cancer) | MTT Assay | >40 | [4] | |
| PC-3 (Prostate Cancer) | MTT Assay | 23.4 | [4] | |
| Hep-G2 (Hepatoma) | MTT Assay | 19.6 | [4] | |
| HEK-293 (Normal Kidney) | MTT Assay | 33.2 | [4] | |
| Entrectinib (127) | Anaplastic Lymphoma Kinase (ALK) | Enzyme Inhibition | 0.012 | [5] |
| Compound 2f | 4T1 (Breast Cancer) | Antiproliferative Assay | 0.23 - 1.15 | [4] |
| Indazole Analog of Curcumin (3a) | MCF-7 (Breast Cancer) | MTT Assay | 13.45 | |
| HeLa (Cervical Cancer) | MTT Assay | 20.11 | ||
| WiDr (Colon Cancer) | MTT Assay | 10.23 | ||
| Vero (Normal Kidney) | MTT Assay | >100 |
Cross-Validation with In Vivo Models
The translation of in vitro activity to in vivo efficacy is a critical step in drug development. For many indazole derivatives, preclinical in vivo studies in animal models have been crucial in demonstrating their therapeutic potential.
One such example is the evaluation of compound 2f , an indazole derivative, in a 4T1 breast cancer tumor model.[4] These studies typically involve administering the compound to tumor-bearing mice and monitoring tumor growth over time compared to a control group. The results indicated that compound 2f could suppress tumor growth in vivo without obvious side effects.[4] While specific in vivo data for this compound is not available, this example illustrates the type of in vivo validation that would be necessary.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments typically employed in the evaluation of indazole derivatives.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a series of indazole derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Growth Inhibition
Animal models are indispensable for evaluating the systemic efficacy and potential toxicity of novel drug candidates.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1x10^6 4T1 cells) are subcutaneously injected into the flank of immunocompromised mice.[4]
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size, and the animals are then randomly assigned to treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and the tumor volume is calculated.
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted, and the percentage of tumor growth inhibition is calculated.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial. For many indazole derivatives, the mechanism of action involves the inhibition of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.
The diagram below illustrates a generalized experimental workflow for investigating the mechanism of action of a novel indazole compound, such as this compound, following initial in vitro screening.
Further investigation into the specific signaling pathways affected by a potent indazole derivative often involves techniques like Western blotting to measure changes in the protein levels of key signaling molecules. For instance, the pro-apoptotic proteins Bax and cleaved caspase-3 may be upregulated, while the anti-apoptotic protein Bcl-2 may be downregulated, suggesting that the compound induces apoptosis.[4]
The diagram below depicts a simplified representation of a signaling pathway that is often targeted by indazole-based kinase inhibitors, leading to the induction of apoptosis.
References
- 1. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US20240131356A1 - Combination of intracellular and extracellular photosensitizers for treatment of bacterial infection - Google Patents [patents.google.com]
A Comparative Guide to the In Silico Docking of 1H-Furo[3,2-g]indazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole core and its fused heterocyclic systems are of significant interest in medicinal chemistry due to their broad range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of these molecules with biological targets, thereby guiding the design and development of new drugs.[2]
Logical Framework for Comparative Docking Studies
A comparative docking study of isomers is essential to understand how the spatial arrangement of atoms influences binding affinity and selectivity for a biological target. The following diagram illustrates the logical workflow for such a study.
Caption: Logical workflow for a comparative docking study of isomers.
Data on Furo-Indazole Derivatives and Related Structures
While a direct comparison of the parent isomers is unavailable, studies on various derivatives provide valuable insights into the binding potential of the furo-indazole scaffold. The following tables summarize docking data for derivatives of indazole and furo-fused heterocycles against common drug targets.
Table 1: Docking Studies of Indazole Derivatives Against Various Receptors
| Compound Class | Target Protein (PDB ID) | Top Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 3-Arylindazoles | Unnamed (PDB ID: 2ZCS) | -7.45 | Tyr248, Lys273, Val268, Arg171 | [3] |
| Substituted Indazoles | Aromatase | -8.0 | Arg115, Thr310, Leu372, Leu477 | [4] |
| Indazole-3-carboxamides | Renal Cancer-related Protein (PDB: 6FEW) | Not specified, but compounds 8v, 8w, and 8y showed the highest binding energies. | Not specified | [3][5][6] |
| Indazole Derivatives | VEGFR-2 | - | - | [7] |
| Indazolylthiazole Derivatives | Not specified | Not specified | Not specified | [8] |
Table 2: Docking Studies of Furo-Fused Heterocycle Derivatives
| Compound Class | Target Protein (PDB ID) | Top Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Furo[2,3-b]indol-3a-ol Derivatives | Cyclin-dependent kinase 2 (CDK2) | Not specified, but compound 3f had "excellent binding energies". | Not specified | [9][10] |
| Furochromone Derivatives | DNA-gyrase (PDB ID: 1HNJ) | Not specified | Not specified | [11] |
Experimental Protocols: Molecular Docking
The following is a generalized protocol for performing a molecular docking study, which would be applicable for a comparative analysis of this compound and its isomers.
I. Preparation of the Receptor
-
Obtain Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning partial charges to the atoms.
-
Repairing any missing residues or atoms.
-
II. Preparation of the Ligands
-
Ligand Creation: The 3D structures of this compound and its isomers are generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Energy Minimization: The energy of each ligand structure is minimized to obtain a stable conformation. This is often done using force fields like MMFF94.
III. Docking Simulation
-
Grid Generation: A binding site on the receptor is defined by generating a grid box that encompasses the active site.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding poses of each ligand within the defined active site of the receptor. The program calculates the binding energy for each pose.
-
Scoring Function: A scoring function is used to rank the different poses of each ligand based on their predicted binding affinity.
IV. Analysis of Results
-
Binding Energy Comparison: The binding energies of the different isomers are compared. A more negative binding energy generally indicates a more favorable interaction.
-
Interaction Analysis: The binding poses of the isomers with the best scores are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the receptor.
-
Visualization: The ligand-protein complexes are visualized using molecular graphics software (e.g., PyMOL, VMD) to qualitatively assess the binding modes.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a molecular docking experiment.
Caption: A typical experimental workflow for molecular docking.
Conclusion
While a direct comparative docking study of this compound and its isomers is not yet available in the scientific literature, the methodologies for such an investigation are well-established. The available data on various indazole and furo-fused heterocyclic derivatives suggest that these scaffolds are promising for the development of novel therapeutic agents. Future in silico studies focusing on a systematic comparison of the furo-indazole isomers against key biological targets would be invaluable for understanding their structure-activity relationships and for guiding the synthesis of more potent and selective drug candidates.
References
- 1. Novel piperazineâchalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation [tandf.figshare.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 1h-Furo[3,2-g]indazole Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for elucidating and confirming the mechanism of action of the novel compound 1h-Furo[3,2-g]indazole. While specific biological targets of this compound are still under investigation, its structural similarity to other indazole derivatives with known anti-proliferative properties suggests a potential role as a kinase inhibitor.[1][2][3][4]
This document outlines a hypothetical mechanism of action for this compound as a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor and presents a detailed experimental plan to validate this hypothesis. We will compare its performance with a well-established CDK4/6 inhibitor, Palbociclib, and utilize genetic knockdown to provide definitive evidence of its on-target activity.
Proposed Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway
We hypothesize that this compound exerts its anti-proliferative effects by inhibiting the kinase activity of the CDK4/6-Cyclin D complex. In the G1 phase of the cell cycle, this complex phosphorylates the Retinoblastoma protein (Rb).[5][6][7] Phosphorylated Rb (pRb) releases the transcription factor E2F, allowing for the expression of genes necessary for entry into the S phase and subsequent cell division.[8][9] By inhibiting CDK4/6, this compound would prevent Rb phosphorylation, maintaining it in its active, E2F-bound state, thus inducing G1 cell cycle arrest.[10][11]
Experimental Design: A Three-Pronged Approach
To rigorously test our hypothesis, we will employ a comparative approach. The cellular effects of this compound will be compared against a known CDK4/6 inhibitor (Palbociclib) and the direct genetic knockdown of CDK4 using small interfering RNA (siRNA). This allows us to determine if the pharmacological inhibition by our compound phenocopies the genetic inhibition of its proposed target.
The core logic of this comparison is that if this compound acts specifically through CDK4, its effects on cell viability and Rb phosphorylation should mirror those caused by CDK4 siRNA more closely than a non-specific cytotoxic agent.
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical, yet expected, quantitative data from the proposed experiments.
Table 1: Comparative Cell Viability (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570nm) | % Viability | IC50 Value (µM) |
| Vehicle Control (DMSO) | - | 1.25 ± 0.08 | 100% | - |
| This compound | 1 µM | 0.98 ± 0.06 | 78.4% | 5.2 |
| 5 µM | 0.65 ± 0.05 | 52.0% | ||
| 10 µM | 0.41 ± 0.04 | 32.8% | ||
| Palbociclib | 1 µM | 0.91 ± 0.07 | 72.8% | 3.8 |
| 5 µM | 0.55 ± 0.05 | 44.0% | ||
| 10 µM | 0.30 ± 0.03 | 24.0% | ||
| Scrambled siRNA Control | - | 1.22 ± 0.09 | 97.6% | - |
| CDK4 siRNA | - | 0.71 ± 0.06 | 56.8% | - |
Table 2: Comparative Protein Expression (Western Blot Densitometry)
| Treatment Group | CDK4 / GAPDH Ratio | pRb (Ser780) / Total Rb Ratio |
| Vehicle Control (DMSO) | 1.00 ± 0.10 | 1.00 ± 0.12 |
| This compound (5 µM) | 0.98 ± 0.09 | 0.35 ± 0.05 |
| Palbociclib (5 µM) | 1.02 ± 0.11 | 0.28 ± 0.04 |
| Scrambled siRNA Control | 0.95 ± 0.10 | 0.97 ± 0.11 |
| CDK4 siRNA | 0.15 ± 0.03 | 0.31 ± 0.06 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound and Palbociclib. Replace the medium with fresh medium containing the compounds or vehicle (DMSO). For siRNA-treated cells, perform the assay 48-72 hours post-transfection.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12][13][14]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect the levels of total and phosphorylated proteins.
-
Sample Preparation: After treatment (48h for compounds, 72h for siRNA), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[17][18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Rb (Ser780)
-
Total Rb
-
CDK4
-
GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize CDK4 and pRb levels to the loading control (GAPDH) and total Rb, respectively.
siRNA-Mediated Genetic Knockdown
This protocol describes the transient silencing of the CDK4 gene.[19][20]
-
Cell Seeding: The day before transfection, seed MCF-7 cells so they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute CDK4-specific siRNA (and a non-targeting scrambled control siRNA) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complexes to form.[21]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation & Experimentation: After incubation, harvest a subset of cells to validate knockdown efficiency via Western blot (as described above). The remaining cells can be used for downstream experiments like the MTT assay.
References
- 1. search.library.ucla.edu [search.library.ucla.edu]
- 2. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 10. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 11. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
A Comparative Guide to the Synthesis and Potential Biological Activity of 1H-Furo[3,2-g]indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential biological significance of the novel heterocyclic scaffold, 1H-furo[3,2-g]indazole. Due to the limited specific literature on this precise isomer, this document outlines a proposed synthetic pathway and compares its potential biological activities with structurally related and isomeric compounds, supported by experimental data from existing research.
Introduction to Furoindazoles
Furoindazoles, hybrid structures integrating the pharmacologically significant indazole nucleus with a furan ring, represent a promising area of medicinal chemistry. While various isomers of furoindazole have been synthesized and evaluated for biological activity, the this compound isomer remains a largely unexplored chemical entity. This guide aims to bridge this knowledge gap by proposing a viable synthetic route and postulating its potential biological relevance based on established findings for related compounds.
Proposed Synthesis of this compound
Currently, no specific experimental protocol for the synthesis of this compound has been reported in the literature. However, by adapting established methodologies for the synthesis of indazoles and furo-fused heterocycles, a plausible synthetic route can be devised. A potential retrosynthetic analysis suggests that the target molecule could be constructed from a suitably substituted indazole precursor.
One promising approach involves a multi-step synthesis starting from a commercially available indazole derivative. The key steps would likely involve the introduction of a functional group amenable to furan ring formation.
Proposed Synthetic Pathway:
Detailed Experimental Protocol (Hypothetical):
A detailed, step-by-step protocol for this proposed synthesis would need to be optimized in a laboratory setting. The following is a generalized procedure based on known reactions:
-
N-Protection of 6-Hydroxyindazole: 6-Hydroxyindazole would be reacted with a suitable protecting group, such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), in the presence of a base like sodium hydride in an anhydrous solvent (e.g., THF) to protect the N1 position of the indazole ring.
-
O-Alkylation: The resulting N-protected intermediate would then undergo O-alkylation at the 6-hydroxyl group using propargyl bromide and a base such as potassium carbonate in a solvent like acetone.
-
Intramolecular Cyclization: The key furan ring formation would be achieved through an intramolecular cyclization of the propargyl ether. This reaction is often catalyzed by transition metals like gold or copper salts.
-
N-Deprotection: The final step would involve the removal of the N-protecting group. For a SEM group, this can typically be achieved using tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl in an appropriate solvent).
Comparative Biological Findings
While no biological data exists for this compound, the activities of its isomer, 1H-furo[2,3-g]indazole, and other indazole derivatives provide a strong basis for predicting its potential pharmacological profile.
Serotonin 5-HT2C Receptor Agonism
Derivatives of the isomeric 1H-furo[2,3-g]indazole have been reported as potent 5-HT2C receptor agonists .[1][2] The 5-HT2C receptor is a well-validated target for the treatment of obesity, and agonists at this receptor are known to reduce food intake.[3][4]
Table 1: Comparative 5-HT2C Receptor Agonist Activity
| Compound | Structure | Target | Activity (EC50/Ki) | Reference |
| Hypothetical this compound Derivative | Structure to be determined | 5-HT2C Receptor | To be determined | - |
| 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivative (YM348) | Furo[2,3-g]indazole core | 5-HT2C Receptor | EC50 = 1.3 nM | [1] |
| Lorcaserin | Benzofuran core | 5-HT2C Receptor | EC50 = 30 nM | [4] |
An experimental workflow to assess the 5-HT2C receptor activity of novel furo[3,2-g]indazole derivatives would involve initial binding assays followed by functional assays.
Anticancer Activity
The indazole scaffold is a common feature in many approved and investigational anticancer drugs.[5][6][7] These compounds often act as kinase inhibitors. Given the structural similarity, this compound derivatives could also exhibit antiproliferative activity.
Table 2: Comparative Anticancer Activity of Indazole Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | Activity (IC50) | Reference |
| Hypothetical this compound Derivative | To be determined | Various | To be determined | - |
| Compound 2f (Indazole derivative) | Apoptosis induction, ROS generation | 4T1 (Breast Cancer) | 0.23 µM | [7] |
| Compound 6o (1H-indazole-3-amine derivative) | Apoptosis, p53/MDM2 pathway | K562 (Leukemia) | 5.15 µM | [6] |
| Pazopanib (Indazole-containing drug) | VEGFR, PDGFR, c-Kit inhibitor | Various | Varies | [8] |
The evaluation of anticancer activity would typically involve screening against a panel of cancer cell lines, followed by mechanistic studies for promising candidates.
Conclusion
While direct experimental data for this compound is not yet available, this guide provides a solid foundation for its future investigation. The proposed synthetic route offers a clear path to accessing this novel scaffold. Furthermore, the comparative analysis of biological findings for structurally related compounds strongly suggests that this compound derivatives hold significant potential as modulators of key biological targets, particularly as 5-HT2C receptor agonists for obesity and as novel anticancer agents. Further research is warranted to synthesize and evaluate this promising new class of compounds.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]
- 3. Indoline derivatives as 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
In Vivo Efficacy of 1H-Furo[3,2-g]indazole in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vivo efficacy of 1H-Furo[3,2-g]indazole, a novel synthetic heterocyclic compound, against established anti-cancer agents in xenograft models. Due to the limited availability of specific preclinical data for this compound, this guide leverages published data on structurally related indazole derivatives and presents a putative performance profile to illustrate its potential therapeutic value. The experimental data for the comparator agents are based on existing literature.
Introduction to this compound
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including potent anti-tumor properties.[1][2] Several indazole-based drugs, such as pazopanib and axitinib, have been approved for cancer therapy, primarily functioning as kinase inhibitors.[3] The fused furo-indazole scaffold of this compound suggests a potential for multi-targeted kinase inhibition, a mechanism that could lead to broad anti-tumor activity.
Putative Mechanism of Action:
Based on the structure-activity relationships of similar indazole compounds, this compound is hypothesized to inhibit key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets are likely to include receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][4] By blocking the ATP-binding sites of these kinases, this compound could disrupt downstream signaling cascades, leading to the inhibition of tumor cell proliferation and angiogenesis.
Comparative Efficacy in a Breast Cancer Xenograft Model
To illustrate the potential efficacy of this compound, we present hypothetical data from a human breast cancer xenograft model using the MDA-MB-231 cell line, a triple-negative breast cancer (TNBC) model. The performance is compared against Paclitaxel, a standard-of-care chemotherapeutic agent for TNBC.[5]
Table 1: Comparative Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Oral | 1500 ± 150 | 0 | +2.5 |
| This compound (Hypothetical) | 50 mg/kg | Oral | 450 ± 75 | 70 | -1.0 |
| Paclitaxel | 10 mg/kg | Intravenous | 600 ± 90 | 60 | -8.5 |
Note: Data for this compound is illustrative and not based on published experimental results.
Comparative Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
The potential application of this compound is further explored in a hypothetical NSCLC xenograft model using the A549 cell line. The comparison is made with Cisplatin, a commonly used platinum-based chemotherapy for lung cancer.[6]
Table 2: Comparative Efficacy in A549 Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Oral | 1200 ± 120 | 0 | +1.5 |
| This compound (Hypothetical) | 50 mg/kg | Oral | 480 ± 60 | 60 | -1.2 |
| Cisplatin | 5 mg/kg | Intraperitoneal | 540 ± 80 | 55 | -9.0 |
Note: Data for this compound is illustrative and not based on published experimental results.
Comparative Efficacy in a Leukemia Xenograft Model
A hypothetical evaluation in a systemic leukemia xenograft model using the K-562 chronic myeloid leukemia cell line is presented. The comparison is made with Imatinib, a targeted therapy that is the standard of care for this malignancy.[7][8]
Table 3: Comparative Efficacy in K-562 Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Bioluminescence at Day 21 (Photons/sec) | Disease Progression Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Oral | 1.5 x 10⁸ ± 0.3 x 10⁸ | 0 | +3.0 |
| This compound (Hypothetical) | 50 mg/kg | Oral | 4.5 x 10⁷ ± 0.9 x 10⁷ | 70 | -0.5 |
| Imatinib | 50 mg/kg | Oral | 3.0 x 10⁷ ± 0.6 x 10⁷ | 80 | -2.0 |
Note: Data for this compound is illustrative and not based on published experimental results.
Experimental Protocols
A detailed methodology for a typical in vivo xenograft study is provided below.
5.1. Cell Culture and Animal Models
-
Cell Lines: MDA-MB-231, A549, and K-562 cells are obtained from a reputable cell bank and cultured in their recommended media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used for the studies.[9] The animals are housed in a pathogen-free environment with a 12-hour light-dark cycle and provided with food and water ad libitum.[9] All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
5.2. Xenograft Implantation
-
Subcutaneous Models (MDA-MB-231 and A549): Cells are harvested during their exponential growth phase, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).[9] A total of 5 x 10⁶ cells in a 100 µL volume is injected subcutaneously into the right flank of each mouse.[9]
-
Systemic Model (K-562): 1 x 10⁶ K-562 cells in 100 µL of PBS are injected intravenously via the tail vein.
5.3. Treatment Administration
-
Tumor growth is monitored regularly. When tumors in the subcutaneous models reach an average volume of 100-150 mm³, or on day 3 post-injection for the systemic model, mice are randomized into treatment groups.[10]
-
This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily.
-
Comparator drugs are prepared and administered as per established protocols. Paclitaxel is given intravenously, Cisplatin intraperitoneally, and Imatinib orally.[5]
-
The vehicle control group receives the formulation vehicle alone.
5.4. Efficacy Evaluation
-
Tumor Volume: For subcutaneous models, tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.[9]
-
Bioluminescence Imaging: For the systemic leukemia model, disease progression is monitored weekly using an in vivo imaging system following intraperitoneal injection of luciferin.
-
Body Weight and Health: Animal body weights are recorded twice weekly as a measure of toxicity. General health is also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
Visualizations
6.1. Signaling Pathway Diagram
Caption: Putative signaling pathways inhibited by this compound.
6.2. Experimental Workflow Diagram
Caption: Workflow for in vivo xenograft efficacy study.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Drugs Approved for Leukemia - NCI [cancer.gov]
- 9. In vivo xenograft tumor study [bio-protocol.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Hypothetical 1h-Furo[3,2-g]indazole Prodrugs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the 1h-Furo[3,2-g]indazole scaffold has emerged as a promising heterocyclic system. However, the translation of a potent parent compound into a viable clinical candidate often hinges on optimizing its pharmacokinetic (PK) properties. Poor aqueous solubility, limited membrane permeability, and rapid first-pass metabolism are common hurdles for heterocyclic compounds that can lead to low oral bioavailability and suboptimal in vivo exposure. The prodrug approach is a well-established strategy to overcome these challenges by transiently modifying the parent drug's physicochemical properties.
This guide provides a comparative overview of the potential pharmacokinetic profiles of different hypothetical prodrugs of a parent this compound compound (designated as "Parent Drug"). The aim is to illustrate how different prodrug moieties—specifically an ester, a phosphate ester, and a carbamate—could modulate the absorption, distribution, metabolism, and excretion (ADME) parameters of the parent drug. The data presented herein are hypothetical and intended to serve as an illustrative example for drug development professionals.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the hypothetical pharmacokinetic parameters of the parent this compound and its three prodrugs following oral administration in a rat model. These hypothetical data are intended to demonstrate the potential improvements in key PK parameters that can be achieved through a prodrug strategy.
| Parameter | Parent Drug | Prodrug A (Ester) | Prodrug B (Phosphate Ester) | Prodrug C (Carbamate) |
| Dose (mg/kg) | 10 | 15.4 (equimolar) | 18.2 (equimolar) | 16.8 (equimolar) |
| Cmax (ng/mL) | 150 | 450 | 600 | 350 |
| Tmax (h) | 2.0 | 1.5 | 1.0 | 2.0 |
| AUC (0-t) (ng·h/mL) | 900 | 2700 | 3600 | 2100 |
| Bioavailability (%) | 15 | 45 | 60 | 35 |
| t1/2 (h) | 4.0 | 4.2 | 4.1 | 4.5 |
Caption: Hypothetical pharmacokinetic data for a parent this compound and its prodrugs. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC (0-t): Area under the plasma concentration-time curve; t1/2: Elimination half-life.
The hypothetical data illustrate that:
-
Prodrug A (Ester) could potentially increase lipophilicity, leading to enhanced absorption and a three-fold increase in bioavailability.
-
Prodrug B (Phosphate Ester) is designed to significantly improve aqueous solubility, which could lead to more rapid dissolution and absorption, resulting in the highest bioavailability among the hypothetical prodrugs.
-
Prodrug C (Carbamate) may offer a more controlled release of the parent drug, resulting in a prolonged exposure and a moderate increase in bioavailability.
Experimental Protocols
A detailed methodology is crucial for the accurate and reproducible assessment of pharmacokinetic profiles. Below is a representative protocol for an in vivo pharmacokinetic study in rats.
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
1. Animal Husbandry:
-
Male Sprague-Dawley rats (250-300g) are used for the study.[1][2]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.[2]
-
Rats are acclimatized for at least one week before the experiment.[2]
2. Drug Formulation and Administration:
-
The parent drug and its prodrugs are formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
A single oral dose is administered to each rat via gavage.[2]
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1][2]
-
Samples are collected into heparinized tubes.[1]
4. Plasma Preparation:
-
Blood samples are centrifuged at 4°C (e.g., 10,000 x g for 5 minutes) to separate the plasma.[2]
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.[1]
5. Bioanalytical Method for Plasma Sample Analysis:
-
The concentration of the parent drug in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]
-
Sample Preparation: A protein precipitation method is employed by adding acetonitrile to the plasma samples to precipitate proteins.
-
Chromatography: Separation is achieved on a C18 reverse-phase HPLC column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
A calibration curve is generated using standard solutions of the parent drug in blank plasma.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal are analyzed using non-compartmental analysis software (e.g., WinNonlin).[2]
-
Key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability are calculated.[2]
Mandatory Visualization
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical in vivo pharmacokinetic study.
References
Safety Operating Guide
Prudent Disposal of 1h-Furo[3,2-g]indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical entities like 1h-Furo[3,2-g]indazole is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a hazardous waste. This guide provides a step-by-step operational plan for its safe handling and disposal, adhering to general best practices for chemical waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Safety goggles or a face shield
-
Chemically resistant gloves
-
A lab coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Identification and Segregation
As a novel compound, this compound must be conservatively classified as hazardous. The primary principle is to avoid mixing it with other waste streams to prevent unforeseen reactions.
Key Principles:
-
Assume Hazard: Treat this compound as if it possesses multiple hazardous characteristics (e.g., flammable, corrosive, reactive, toxic).
-
Dedicated Waste Container: Use a dedicated, properly labeled container for all waste containing this compound.
-
Segregation: Store the waste container separately from incompatible chemicals. A general guideline for segregation is as follows:
-
Acids separate from bases.
-
Oxidizers separate from organic substances.
-
Water-reactive chemicals in a dry environment.
-
III. Step-by-Step Disposal Protocol
-
Container Selection:
-
Choose a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally suitable.
-
The container must be in good condition, free from cracks or leaks.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
The concentration or percentage of all components in the waste, including solvents.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
Associated hazards (mark as "Toxic," "Flammable," and "Corrosive" as a precautionary measure).
-
-
-
Waste Accumulation:
-
Collect all waste materials contaminated with this compound, including:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Solvent rinses of glassware used for the compound.
-
Contaminated materials such as pipette tips, weigh boats, and absorbent paper. Solid and liquid waste should be collected in separate, appropriately labeled containers.
-
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]
-
-
Requesting Disposal:
-
Once the waste container is full or has been in accumulation for a set period (typically not exceeding one year, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[1][2]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion of vapors.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
IV. Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully:
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of dissolving the compound.[3][4]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste in your labeled this compound waste container.[4][5]
-
Final Disposal: After triple rinsing and air drying in a fume hood, the container can typically be disposed of in the regular laboratory trash after defacing or removing the original label.[3][5] Consult your institutional policy to confirm this procedure.
V. Quantitative Data Summary
Since no specific data exists for this compound, general federal and institutional limits for hazardous waste accumulation apply.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [1] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [1] |
| Container Headspace | Minimum 10% of container volume | |
| Maximum Accumulation Time in SAA | Up to 12 months (or per institutional policy) | [1] |
Note: As the acute toxicity of this compound is unknown, it is prudent to adhere to the lower accumulation limits for acutely toxic waste as a precaution.
VI. Experimental Protocols
As this document provides procedural guidance for disposal rather than experimental results, detailed experimental protocols are not applicable. The procedures outlined are based on established hazardous waste management guidelines from regulatory bodies and academic institutions.
VII. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these conservative and systematic procedures, laboratory professionals can ensure the safe and compliant disposal of novel research chemicals like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling 1h-Furo[3,2-g]indazole
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown specific toxicity of 1h-Furo[3,2-g]indazole, a comprehensive approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE based on the potential hazards associated with handling heterocyclic compounds, which may include skin and eye irritation.[1]
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should be worn at all times in the laboratory to protect from splashes.[2] A face shield provides an additional layer of protection for the entire face and neck, especially when working with larger quantities or under conditions with a higher risk of splashing.[2] All eye and face protection must meet ANSI Z87.1 standards.[2] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Double gloving is recommended. Ensure gloves are inspected before use and disposed of properly after handling the compound.[3] For substances with unknown toxicity, wearing a flexible laminate glove under a heavy-duty, chemically resistant outer glove is a good practice.[2] |
| Body Protection | Flame-resistant laboratory coat | A lab coat should be worn at all times and be fully buttoned.[2] For handling pyrophoric or highly reactive materials, additional flame-resistant sleeves may be necessary.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed within a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[5][6] |
| Foot Protection | Closed-toe shoes | Open-toed shoes or sandals are not permitted in a laboratory setting.[2] |
II. Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
III. Detailed Protocols
A. Spill Response Protocol
In the event of a spill, prioritize personal safety and containment.
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard level.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, use a chemical spill kit to absorb the material.
-
Cleanup: Carefully sweep or wipe up the contained material and place it in a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
B. Disposal Plan
All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and reaction byproducts, must be treated as hazardous waste.
-
Segregation: Do not mix waste containing this compound with other waste streams.
-
Containerization: Use a clearly labeled, sealed, and chemically compatible container for all waste. The label should include "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations. Do not pour any amount of this compound down the drain.[4]
C. First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
